H-Ile-OtBu.HCl
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRYMHOZFAPYPJ-WSZWBAFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00922990 | |
| Record name | tert-Butyl isoleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119483-46-4 | |
| Record name | tert-Butyl isoleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of H-Ile-OtBu.HCl in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
H-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl) is a pivotal building block in the field of peptide chemistry, particularly in the synthesis of peptides for research, therapeutic, and diagnostic applications. Its utility stems from the strategic use of a tert-butyl (OtBu) ester to protect the carboxylic acid functionality of the amino acid isoleucine. This temporary protection is a cornerstone of the widely adopted Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS) and is also valuable in solution-phase methodologies.
This in-depth technical guide provides a comprehensive overview of the applications of this compound in research, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in its effective implementation.
Core Principles: The Function of the Tert-Butyl Ester Protecting Group
In peptide synthesis, it is imperative to selectively protect reactive functional groups to prevent unwanted side reactions during peptide bond formation. The tert-butyl ester serves as a robust protecting group for the carboxylic acid of isoleucine. Its key features include:
-
Stability: The OtBu group is stable under the basic conditions used for the removal of the Nα-Fmoc protecting group (typically 20% piperidine in DMF) during peptide chain elongation in SPPS.[1]
-
Acid Lability: It is readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA), which is typically employed in the final step to cleave the completed peptide from the solid support and remove all acid-labile side-chain protecting groups.[1]
This orthogonality of the Fmoc and tBu protecting groups allows for a systematic and controlled assembly of the peptide chain.
Application in Solid-Phase Peptide Synthesis (SPPS)
While this compound is more commonly used in solution-phase synthesis due to the free amino group, the incorporation of an OtBu-protected isoleucine residue is a critical step in Fmoc-based SPPS. The process typically begins with the attachment of the C-terminal amino acid to a solid support, such as a 2-chlorotrityl chloride resin. The following sections detail the experimental workflow.
Experimental Workflow for Fmoc/tBu Solid-Phase Peptide Synthesis
The following diagram illustrates the logical steps involved in SPPS where an OtBu-protected isoleucine would be incorporated.
Experimental Protocols for SPPS
1. Loading of the First Amino Acid (Fmoc-Isoleucine) onto 2-Chlorotrityl Chloride Resin
This protocol is adapted from studies on the efficient esterification of Fmoc-amino acids to 2-chlorotrityl chloride resin.[1][2]
-
Materials: 2-Chlorotrityl chloride resin, Fmoc-Ile-OH, Dichloromethane (DCM), Diisopropylethylamine (DIEA), Methanol.
-
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1.0 g, with a substitution of 1.6 mmol Cl/g) in DCM (10 mL) for 10-15 minutes in a reaction vessel.
-
Drain the DCM.
-
In a separate flask, dissolve Fmoc-Ile-OH (1.0 mmol) in DCM.
-
Add the Fmoc-Ile-OH solution to the swollen resin.
-
Add DIEA (3.2 mmol) to the resin slurry.
-
Agitate the mixture at room temperature for 25 minutes.
-
To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for an additional 15 minutes.
-
Filter the resin and wash sequentially with DCM (3x), DMF (2x), and Methanol (3x).
-
Dry the resin under vacuum.
-
Data on Loading Efficiency
The efficiency of loading the first amino acid is critical for the overall yield of the peptide synthesis. The following table summarizes the esterification yields for Fmoc-Ile-OH on 2-chlorotrityl chloride resin under various conditions.
| Solvent | Resin Substitution (mmol/g) | Esterification of Fmoc-Ile-OH (%) | Final Loading (mmol/g) |
| Dichloromethane (DCM) | 1.6 | 99 | 0.90 |
| Dichloroethane (DCE) | 1.6 | 98 | 0.89 |
| Tetrahydrofuran (THF) | 1.6 | 89 | 0.81 |
| N,N-Dimethylformamide (DMF) | 1.6 | 87 | 0.79 |
Data adapted from Barlos et al., International Journal of Peptide and Protein Research, 1991.[1]
2. Peptide Chain Elongation
This cyclical process involves the deprotection of the Nα-Fmoc group and the coupling of the subsequent Fmoc-amino acid.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF and then DCM.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU in the presence of DIEA in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
3. Cleavage and Final Deprotection
-
Procedure:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail, typically consisting of TFA, water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA:water:TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold ether.
-
Dry the peptide pellet under vacuum.
-
Application in Solution-Phase Peptide Synthesis
In solution-phase synthesis, this compound is a commonly used starting material. The hydrochloride salt must be neutralized to the free amine before it can participate in a peptide coupling reaction.
Experimental Protocols for Solution-Phase Synthesis
1. Desalting of this compound
This protocol describes the conversion of the hydrochloride salt to the free amino acid ester.
-
Materials: this compound, Sodium hydrogen carbonate (NaHCO₃) solution, Ethyl acetate, Water.
-
Procedure:
-
Dissolve this compound in an aqueous solution of sodium hydrogen carbonate.
-
Extract the aqueous solution with ethyl acetate multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the free H-Ile-OtBu.
-
2. In Situ Neutralization and Coupling
Alternatively, the hydrochloride can be neutralized directly in the reaction mixture.
-
Materials: this compound, N-protected amino acid (e.g., Fmoc-Ala-OH), Coupling reagent (e.g., HATU), Base (e.g., DIEA), DMF.
-
Procedure:
-
Dissolve the N-protected amino acid and HATU in DMF.
-
In a separate flask, dissolve this compound in DMF and add DIEA (to neutralize the HCl).
-
Add the activated N-protected amino acid solution to the neutralized H-Ile-OtBu solution.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or HPLC).
-
Work up the reaction mixture by washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.
-
Purify the resulting dipeptide by chromatography.
-
Conclusion
This compound and its corresponding Fmoc-protected counterpart are indispensable reagents in the synthesis of complex peptides. The tert-butyl ester provides robust protection of the carboxylic acid, which is essential for the fidelity of the synthesis, particularly within the Fmoc/tBu orthogonal strategy. The detailed protocols and quantitative data provided in this guide are intended to equip researchers with the necessary information to successfully incorporate isoleucine into their target peptides, thereby facilitating advancements in drug discovery and biochemical research.
References
An In-Depth Technical Guide to H-Ile-OtBu.HCl: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl). This valuable amino acid derivative serves as a critical building block in the fields of peptide synthesis, drug discovery, and biotechnology.
Chemical Properties and Structure
This compound is the hydrochloride salt of the tert-butyl ester of L-isoleucine. The tert-butyl ester group provides a bulky protecting group for the carboxylic acid functionality of isoleucine, preventing it from participating in unwanted side reactions during peptide synthesis. This protection is readily removed under acidic conditions, making it a cornerstone of the widely used Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS).[1]
General Information
| Property | Value | Reference(s) |
| Chemical Name | tert-butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride | [2] |
| Synonyms | L-Isoleucine tert-butyl ester hydrochloride, H-Ile-O-t-Bu HCl | [2] |
| CAS Number | 69320-89-4 | [2] |
| Molecular Formula | C10H22ClNO2 | [2] |
| Molecular Weight | 223.74 g/mol | |
| Appearance | White to off-white solid/powder |
Physicochemical Properties
| Property | Value | Reference(s) |
| Melting Point | Approximately 160 °C | |
| Solubility | Soluble in DMSO, methanol, chloroform, dichloromethane, ethyl acetate, and acetone. | |
| Stability | The tert-butyl ester is stable to basic conditions but labile to strong acids like trifluoroacetic acid (TFA). The compound is also noted to be air-sensitive. |
Chemical Structure
The structure of this compound features the L-isoleucine backbone with its characteristic sec-butyl side chain. The carboxylic acid is esterified with a tert-butyl group, and the alpha-amino group is protonated to form the hydrochloride salt.
Chemical Structure of this compound
Experimental Protocols
Synthesis of this compound (Representative Protocol)
This protocol is a composite of established methods for the esterification of amino acids.
Materials:
-
L-Isoleucine
-
Isobutylene
-
Dichloromethane (anhydrous)
-
p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst
-
10% Sodium bicarbonate solution
-
Brine
-
Anhydrous diethyl ether
-
Hydrogen chloride (gas or solution in ether)
Procedure:
-
Esterification: In a pressure-resistant vessel, suspend L-isoleucine in anhydrous dichloromethane.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Cool the mixture and add condensed isobutylene.
-
Seal the vessel and stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully vent the vessel. Wash the reaction mixture sequentially with 10% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base of L-isoleucine tert-butyl ester as an oil.
-
Salt Formation: Dissolve the oily residue in anhydrous diethyl ether.
-
Cool the solution to 0°C and bubble hydrogen chloride gas through the solution, or add a pre-prepared solution of HCl in diethyl ether, until precipitation is complete.
-
Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Purification
The primary method of purification is the final precipitation and washing of the hydrochloride salt. If further purification is required, recrystallization from a suitable solvent system, such as methanol/diethyl ether, can be employed.
Analysis
The identity and purity of this compound can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the protons of the isoleucine side chain, the alpha-proton, the exchangeable protons of the ammonium group, and a prominent singlet for the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the various carbons of the isoleucine backbone and side chain.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the ammonium salt, C-H stretching of the alkyl groups, and a strong C=O stretching frequency for the ester carbonyl.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the cation (H-Ile-OtBu⁺).
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound.
Role in Peptide Synthesis
This compound is a crucial reagent in peptide synthesis, particularly in the Fmoc/tBu strategy. The workflow below illustrates its integration into the synthesis of a peptide chain.
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Applications in Drug Development and Research
The primary application of this compound is as a protected amino acid building block in the synthesis of peptides. These peptides can have a wide range of applications, including:
-
Therapeutic Peptides: Development of new drugs for various diseases.
-
Cosmeceuticals: Incorporation into skincare and cosmetic products.
-
Biochemical Research: Synthesis of specific peptide sequences to study protein-protein interactions, enzyme kinetics, and other biological processes.
-
Nutritional Supplements: Although less common for the hydrochloride salt, amino acid esters can be used in formulations to improve bioavailability.
Conclusion
This compound is a versatile and indispensable tool for chemists and researchers in the field of peptide science. Its well-defined chemical properties and the strategic use of the tert-butyl protecting group facilitate the efficient and controlled synthesis of complex peptide molecules, driving innovation in drug development and fundamental biological research. This guide provides the essential technical information required for the effective utilization of this important amino acid derivative.
References
L-Isoleucine tert-butyl ester hydrochloride: A Technical Guide for Researchers
CAS Number: 69320-89-4 Molecular Formula: C₁₀H₂₂ClNO₂ Molecular Weight: 223.74 g/mol
Abstract
L-Isoleucine tert-butyl ester hydrochloride is a pivotal derivative of the essential amino acid L-isoleucine, widely utilized as a building block in organic and medicinal chemistry. Its primary application lies in peptide synthesis, where the tert-butyl ester group serves as a temporary protecting group for the carboxylic acid functionality. This protection strategy is crucial for preventing unwanted side reactions during the formation of peptide bonds. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, purification, and applications of L-Isoleucine tert-butyl ester hydrochloride, with a focus on its role in modern drug discovery and development. Detailed experimental protocols and analytical methodologies are presented to assist researchers and scientists in its effective use.
Physicochemical Properties
L-Isoleucine tert-butyl ester hydrochloride is a white to off-white crystalline powder.[1] It is characterized by its solubility in methanol and its sensitivity to air.[2][3] Key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 69320-89-4 | [1] |
| Molecular Formula | C₁₀H₂₁NO₂·HCl | [1] |
| Molecular Weight | 223.74 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 160 °C | |
| Boiling Point | 222.4 °C at 760 mmHg | |
| Solubility | Soluble in methanol (50 mg/ml) | |
| Optical Rotation | [α]₂₀ᴰ = +31 ± 3º (c=1 in MeOH) | |
| Purity | ≥ 98% (HPLC) |
Synthesis and Purification
The synthesis of L-Isoleucine tert-butyl ester hydrochloride typically involves the esterification of L-isoleucine. A common and effective method is the acid-catalyzed reaction of the amino acid with isobutylene. This approach leverages the stability of the tert-butyl cation formed under acidic conditions, which then readily reacts with the carboxylic acid group of L-isoleucine.
Experimental Protocol: Synthesis via Acid-Catalyzed Esterification
This protocol is a representative method based on the general synthesis of amino acid tert-butyl esters.
Materials:
-
L-Isoleucine
-
Dioxane (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Isobutylene (liquefied gas or generated in situ)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (HCl) solution in dry ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Pressurized reaction vessel (autoclave)
Procedure:
-
Reaction Setup: In a clean, dry, and appropriately sized autoclave, suspend L-Isoleucine in anhydrous dioxane.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.
-
Introduction of Isobutylene: Cool the mixture and introduce a molar excess of liquefied isobutylene into the sealed vessel.
-
Reaction: Seal the autoclave and allow the mixture to stir at room temperature for 48-72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, carefully vent the excess isobutylene in a well-ventilated fume hood. Transfer the reaction mixture to a separatory funnel.
-
Neutralization: Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. This should be done carefully due to potential gas evolution.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Formation of Hydrochloride Salt: Filter the drying agent and cool the ethereal solution to 0°C. Slowly add a solution of HCl in dry ether until precipitation of the hydrochloride salt is complete.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold, dry diethyl ether, and dry under vacuum to yield L-Isoleucine tert-butyl ester hydrochloride.
Purification Protocol: Recrystallization
The crude product can be purified by recrystallization to achieve high purity.
Solvent System: A common solvent system for the recrystallization of amino acid ester hydrochlorides is a mixture of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble. Ethanol/diethyl ether or methanol/diethyl ether are often effective.
Procedure:
-
Dissolve the crude L-Isoleucine tert-butyl ester hydrochloride in a minimal amount of hot ethanol or methanol.
-
Slowly add diethyl ether to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate maximum crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Applications in Research and Development
L-Isoleucine tert-butyl ester hydrochloride is a valuable reagent with several key applications in scientific research and drug development.
-
Peptide Synthesis: This is the primary application. The tert-butyl ester group effectively protects the C-terminus of L-isoleucine during peptide bond formation. This protecting group is stable under the basic conditions used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA) at the end of the synthesis. This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).
-
Drug Development: As a chiral building block, it is incorporated into the synthesis of complex pharmaceutical compounds, particularly those targeting metabolic disorders where the natural structure of the amino acid is crucial for biological activity.
-
Protein Engineering: Researchers utilize this compound to modify proteins, which can enhance their stability and functionality, a critical aspect in the development of more effective therapeutic proteins.
-
Biotechnology: In biotechnological processes, it can aid in the production of recombinant proteins, potentially improving yields and purity.
-
Metabolism Research: The compound is instrumental in studies of amino acid metabolism, offering insights into nutritional biochemistry and identifying potential therapeutic targets.
Analytical Characterization
The identity and purity of L-Isoleucine tert-butyl ester hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a sharp singlet at approximately 1.5 ppm), the protons of the isoleucine side chain (multiplets in the range of 0.9-2.0 ppm), and the alpha-proton (a doublet around 4.0 ppm). The presence of the hydrochloride salt may lead to broadening of the amine proton signal.
-
¹³C NMR: The carbon NMR spectrum will display a distinct signal for the quaternary carbon of the tert-butyl group around 83 ppm and the three methyl carbons of the tert-butyl group around 28 ppm. The carbonyl carbon of the ester will appear downfield (around 170 ppm), and the carbons of the isoleucine backbone and side chain will have characteristic shifts.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. A strong carbonyl (C=O) stretching vibration for the ester is expected around 1740 cm⁻¹. The N-H stretching vibrations of the ammonium salt will appear as a broad band in the region of 3000-3300 cm⁻¹. C-H stretching and bending vibrations will also be present.
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the free base (L-Isoleucine tert-butyl ester) upon loss of HCl.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, typically achieving ≥ 98% for commercial-grade material.
Experimental and Logical Workflows
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of an amino acid tert-butyl ester hydrochloride.
References
- 1. chemimpex.com [chemimpex.com]
- 2. L-Isoleucine tert-butyl ester hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]
- 3. L-Isoleucine tert-butyl ester hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Guide: L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl), a key building block in synthetic peptide chemistry. The document details its physicochemical properties, applications, and a comprehensive experimental protocol for its use in solid-phase peptide synthesis (SPPS).
Physicochemical Properties
L-Isoleucine tert-butyl ester hydrochloride is a derivative of the essential amino acid L-isoleucine, where the carboxylic acid group is protected as a tert-butyl ester and the amino group is present as a hydrochloride salt. This protection strategy is instrumental in peptide synthesis, preventing self-polymerization and enabling controlled, stepwise elongation of peptide chains.
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₀H₂₂ClNO₂ | [1][2] |
| Molecular Weight | 223.74 g/mol | [1] |
| Appearance | White to off-white solid/powder | |
| Purity | ≥98% | |
| Solubility | Soluble in methanol (50 mg/mL) and DMSO (100 mg/mL) | |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Applications in Research and Drug Development
The primary application of this compound is as a fundamental building block in the synthesis of peptides for research and pharmaceutical development. The tert-butyl ester protection of the C-terminus is a common strategy in Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS).
Key application areas include:
-
Peptide Synthesis: It serves as a starting material for the incorporation of isoleucine residues into a peptide sequence. The tert-butyl ester protects the C-terminus during the coupling of the subsequent amino acid.
-
Drug Development: As a component of synthetic peptides, it is crucial in the development of new therapeutic agents. Peptides are explored for their therapeutic potential in a wide range of diseases, including metabolic disorders, oncology, and infectious diseases.
-
Structural Biology: Synthetic peptides containing isoleucine are used to study protein structure, folding, and interactions.
Experimental Protocols
The following section details a representative experimental protocol for the use of this compound in Boc-based solid-phase peptide synthesis.
General Boc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the general steps for the synthesis of a peptide on a solid support using the Boc protection strategy.
Materials:
-
This compound
-
Boc-protected amino acids
-
Solid support resin (e.g., Merrifield resin)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
-
Cleavage cocktail (e.g., HF/anisole or TFA/TIS/H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
First Amino Acid Loading:
-
To load the first amino acid (in this case, the amino acid preceding isoleucine in the desired peptide sequence), dissolve the Boc-protected amino acid and a coupling agent in a mixture of DCM and DMF.
-
Add the solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the loaded amino acid.
-
Wash the resin with DCM to remove the TFA.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt with a solution of 5-10% DIEA in DCM to liberate the free amine.
-
Wash the resin with DCM and DMF.
-
-
Peptide Coupling (Incorporation of Isoleucine):
-
To incorporate the isoleucine residue, the free amine of this compound needs to be protected with a Boc group. This is typically done in a separate step prior to coupling. Alternatively, Boc-Ile-OH is used directly.
-
Activate the carboxylic acid of the next Boc-protected amino acid (e.g., Boc-Ile-OH) with a coupling reagent in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion using a colorimetric test (e.g., ninhydrin test).
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Boc group as described in step 3.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the dried resin with a cleavage cocktail (e.g., a mixture of a strong acid like HF or TFA with scavengers like anisole, triisopropylsilane (TIS), and water) to cleave the peptide from the resin and remove any side-chain protecting groups.
-
The tert-butyl ester of the C-terminal isoleucine will also be cleaved during this step.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the cleavage cocktail by adding cold diethyl ether.
-
Collect the peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.
-
Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the experimental processes described.
Caption: Logical workflow of Boc-based solid-phase peptide synthesis.
Caption: Logical relationship of the chemical components of this compound.
References
A Comprehensive Technical Guide to L-Isoleucine tert-Butyl Ester Hydrochloride (H-Ile-OtBu.HCl) for Researchers and Drug Development Professionals
Introduction
L-Isoleucine tert-butyl ester hydrochloride, commonly abbreviated as H-Ile-OtBu.HCl, is a pivotal amino acid derivative extensively utilized in the fields of synthetic chemistry, peptide synthesis, and pharmaceutical development. This guide provides an in-depth overview of its chemical synonyms, applications, and relevant experimental methodologies. The tert-butyl ester protection of the C-terminus enhances the solubility of isoleucine in organic solvents and provides a stable yet readily cleavable protecting group, making it an invaluable building block for the synthesis of complex peptides and active pharmaceutical ingredients.
Nomenclature and Synonyms
The compound is known by various names in chemical literature, ranging from common abbreviations to systematic IUPAC names. Understanding these synonyms is crucial for effective literature searches and chemical sourcing.
| Identifier Type | Identifier | Citation |
| Common Abbreviation | This compound | [1][2][3][4] |
| L-Ile-OtBu·HCl | [5] | |
| H-L-Ile-OtBu Hydrochloride | ||
| Systematic Name | L-Isoleucine tert-butyl ester hydrochloride | |
| L-Isoleucine t-butyl ester hydrochloride | ||
| tert-Butyl L-isoleucinate hydrochloride | ||
| IUPAC Name | tert-butyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride | |
| (2S,3S)-2-amino-3-methyl-pentanoic acid tert-butyl ester hydrochloride | ||
| CAS Registry Number | 69320-89-4 | |
| Related CAS Number | 119483-46-4 (for H-Allo-Ile-OtBu.HCl) |
Physicochemical Properties
| Property | Value | Citation |
| Molecular Formula | C10H21NO2·HCl | |
| Molecular Weight | 223.74 g/mol | |
| Appearance | White to almost white powder or crystal | |
| Purity | >98.0% (TLC)(N) | |
| Solubility | Soluble in methanol |
Applications in Research and Development
Peptide Synthesis
This compound is a fundamental building block in both solution-phase and solid-phase peptide synthesis (SPPS). The tert-butyl ester group provides robust protection for the carboxylic acid functionality of isoleucine, preventing its participation in unwanted side reactions during peptide bond formation. This protecting group is stable under the basic conditions used for Fmoc deprotection in SPPS but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. The use of such derivatives is a standard strategy in modern drug development to create peptides with improved pharmacokinetic profiles and proteolytic stability.
Drug Development
As a derivative of an essential amino acid, this compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its incorporation into peptide-based drugs can influence the compound's stability, bioavailability, and therapeutic efficacy. Non-canonical amino acid derivatives like this compound are critical for developing next-generation peptide drugs that can target protein-protein interactions previously considered "undruggable".
Role of Isoleucine in Cellular Signaling
While this compound itself is a synthetic building block, the amino acid it carries, isoleucine, plays a significant role in cellular signaling, particularly in the mTOR (mammalian target of rapamycin) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.
Isoleucine, along with other branched-chain amino acids (BCAAs) like leucine and valine, can activate the mTORC1 signaling complex. This activation is crucial for processes such as protein synthesis in various tissues. Studies have shown that isoleucine can independently stimulate the phosphorylation of key components of the mTOR pathway, leading to increased protein synthesis. Leucine is often considered the primary activator of mTORC1, sensing its cellular concentrations to trigger downstream signaling.
dot
Caption: Role of Isoleucine in the mTOR Signaling Pathway.
Experimental Protocols
The following sections provide a general overview of the synthesis, purification, and characterization of this compound based on established chemical principles and information from related syntheses.
Synthesis of L-Isoleucine tert-Butyl Ester Hydrochloride
A common method for the preparation of amino acid tert-butyl esters involves the reaction of the amino acid with tert-butyl acetate in the presence of an acidic catalyst, such as perchloric acid.
Materials:
-
L-Isoleucine
-
tert-Butyl acetate
-
Perchloric acid (70%)
-
Di-tert-butyl dicarbonate (Boc-anhydride)
-
Sodium hydroxide
-
Hydrochloric acid (in a suitable solvent like diethyl ether or dioxane)
-
Organic solvents (e.g., dichloromethane, diethyl ether)
Procedure:
-
N-protection of L-Isoleucine: To prevent side reactions at the amino group, it is often protected first, for example, with a Boc group. L-isoleucine is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water) and the pH is adjusted to be basic with sodium hydroxide. Boc-anhydride is then added, and the reaction is stirred until completion.
-
Esterification: The N-Boc-L-isoleucine is then dissolved in a suitable organic solvent like dichloromethane or tert-butyl acetate. A strong acid catalyst, such as perchloric acid, is added. The reaction mixture is stirred at room temperature for a specified period (e.g., 18-24 hours) to facilitate the esterification of the carboxylic acid with the tert-butyl group.
-
Work-up and Deprotection: The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The Boc protecting group is then removed under acidic conditions, typically by dissolving the intermediate in a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).
-
Isolation of the Hydrochloride Salt: The final product, L-Isoleucine tert-butyl ester hydrochloride, is typically precipitated from the solution, collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
dot
Caption: General workflow for the synthesis of this compound.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and diethyl ether, to obtain a product of high purity.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the molecule. Specific chemical shifts and coupling constants for the protons and carbons of the isoleucine and tert-butyl groups should be observed.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl and the amine hydrochloride.
Conclusion
L-Isoleucine tert-butyl ester hydrochloride is a versatile and indispensable reagent in modern organic and medicinal chemistry. Its favorable properties make it a key building block for the synthesis of a wide range of peptides and pharmaceutical agents. A thorough understanding of its nomenclature, applications, and handling is essential for researchers and professionals in the field of drug discovery and development.
References
An In-depth Technical Guide to the Core Principles of Using H-Ile-OtBu.HCl in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl) in peptide chemistry. It covers its role in both solid-phase and solution-phase peptide synthesis, detailing experimental protocols, and presenting key data for successful implementation in research and development.
Introduction to this compound in Peptide Synthesis
L-Isoleucine tert-butyl ester hydrochloride is a protected amino acid derivative crucial for the synthesis of peptides. The tert-butyl (tBu) ester serves as a protecting group for the C-terminal carboxylic acid of isoleucine. This protection is vital to prevent the carboxyl group from participating in unwanted side reactions during peptide bond formation. The hydrochloride salt form enhances the compound's stability and handling properties.
In the widely adopted Fmoc/tBu orthogonal strategy for solid-phase peptide synthesis (SPPS), the tert-butyl group provides side-chain protection that is stable to the basic conditions used for Nα-Fmoc group removal (typically with piperidine) but is readily cleaved under acidic conditions (usually with trifluoroacetic acid, TFA) during the final cleavage of the peptide from the resin.[1][2] While this compound itself, with a free amino group, is not directly used for chain elongation in SPPS to avoid self-condensation, its Nα-protected form (e.g., Fmoc-Ile-OH) is a standard building block. The principles of OtBu protection and deprotection are directly applicable. This compound finds its primary utility in solution-phase peptide synthesis and in the preparation of peptide fragments for convergent synthesis approaches.[3][4]
Physicochemical Properties and Handling
Proper handling and storage of this compound are essential for maintaining its integrity and ensuring successful synthetic outcomes.
| Property | Value | Citation(s) |
| Chemical Name | L-Isoleucine tert-butyl ester hydrochloride | |
| Molecular Formula | C₁₀H₂₂ClNO₂ | |
| Molecular Weight | 223.74 g/mol | |
| CAS Number | 69320-89-4 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | |
| Purity (Typical) | ≥98% |
Core Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu Strategy
The tert-butyl ester protection is a cornerstone of the Fmoc/tBu orthogonal protection scheme in SPPS.[5] Although Nα-Fmoc-Ile-OH is the building block used for elongation, the principles governing the OtBu group are central. Isoleucine is a β-branched amino acid, which can present steric hindrance during coupling, potentially leading to lower yields.
This protocol outlines a single coupling cycle for adding an Nα-Fmoc protected isoleucine to a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3-5 times).
-
Confirm complete deprotection using a Kaiser test (beads should turn dark blue).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of Fmoc-Ile-OH and 3.9 equivalents of a coupling agent (e.g., HCTU) in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution for pre-activation.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. For sterically hindered amino acids like isoleucine, a double coupling may be necessary if the initial coupling is incomplete.
-
Monitor the reaction completion with a Kaiser test (beads should be yellow/colorless).
-
-
Washing: Wash the resin with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Solution-Phase Peptide Synthesis
This compound is well-suited for solution-phase synthesis, where it serves as the C-terminal amino acid with a protected carboxyl group. It is coupled with an Nα-protected amino acid.
This protocol describes the synthesis of a dipeptide using this compound and Fmoc-Ala-OH with EDC/HOBt as coupling reagents.
-
Preparation of the Amine Component:
-
Dissolve 1.1 equivalents of this compound in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add 1.2 equivalents of DIPEA and stir for 15 minutes to generate the free amine.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve 1.0 equivalent of Fmoc-Ala-OH, 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), and 1.1 equivalents of 1-Hydroxybenzotriazole (HOBt) in anhydrous DCM.
-
Stir this mixture at 0°C for 20 minutes.
-
-
Coupling Reaction:
-
Add the activated carboxylic acid solution to the free amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel.
-
Deprotection of the Tert-Butyl Ester
The final step in many peptide syntheses involving tBu protection is the removal of these groups to yield the free carboxylic acid. This is typically achieved simultaneously with cleavage from the resin in SPPS.
Cleavage Cocktails
The composition of the cleavage cocktail is critical and depends on the amino acid composition of the peptide. Scavengers are added to the TFA to "scavenge" the reactive tert-butyl cations generated during deprotection, which could otherwise lead to side reactions, particularly with sensitive residues like Tryptophan, Methionine, and Cysteine.
| Reagent Cocktail | Composition | Application Notes | Citation(s) |
| Standard | 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) | A general-purpose, non-malodorous cocktail suitable for most peptides without sensitive residues. | |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr. | |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An "odorless" alternative to Reagent K, particularly useful for peptides with trityl-protected residues. | |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% NH₄I | Specifically designed to prevent the oxidation of methionine residues during cleavage. |
Experimental Protocol: Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Reaction:
-
Add the appropriate cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Precipitation and Washing:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Centrifuge to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and byproducts.
-
-
Drying: Dry the final peptide pellet under vacuum.
Data Presentation: Purity and Yield Considerations
The success of a peptide synthesis is ultimately determined by the purity and yield of the final product. For peptides containing sterically hindered residues like isoleucine, coupling efficiencies can be lower than for other amino acids.
| Parameter | Typical Values | Factors Influencing Outcome | Citation(s) |
| Coupling Efficiency | 95-99% (may be lower for hindered residues) | Coupling reagent, reaction time, temperature, presence of aggregating sequences, double coupling. | |
| Crude Peptide Purity (SPPS) | 70-95% (dependent on peptide length and sequence) | Coupling efficiency at each step, side reactions, effectiveness of cleavage and deprotection. | |
| Final Purity (after HPLC) | >98% | Efficiency of the purification method (e.g., RP-HPLC). | |
| Overall Yield (SPPS) | 10-50% (highly variable) | Cumulative efficiency of all coupling and deprotection steps, losses during cleavage, precipitation, and purification. |
Purity is typically assessed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), with detection at 210-230 nm, coupled with mass spectrometry to confirm the molecular weight of the desired product and identify any impurities.
Conclusion
This compound and the principles of tert-butyl ester protection are integral to modern peptide synthesis. A thorough understanding of its application in both solid-phase and solution-phase methodologies, coupled with careful selection of protocols, coupling reagents, and cleavage conditions, is essential for the successful synthesis of high-purity peptides. This guide provides the foundational knowledge and practical protocols to empower researchers in their peptide-based drug discovery and development efforts.
References
H-Ile-OtBu.HCl: A Technical Safety and Handling Guide for Researchers
This technical guide provides a comprehensive overview of the safety data and handling precautions for L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl), a common amino acid derivative used in peptide synthesis and other research applications.[1] This document is intended for laboratory personnel, researchers, and professionals in the field of drug development who handle this compound.
Chemical and Physical Properties
This compound is the hydrochloride salt of the tert-butyl ester of L-isoleucine.[1] The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of the amino acid. Key identification and physical properties are summarized below.
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | L-Isoleucine tert-butyl ester hydrochloride |
| Synonyms | This compound, Ile-OtBu.HCl, tert-butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride |
| CAS Number | 69320-89-4 |
| Molecular Formula | C₁₀H₂₂ClNO₂ |
| Molecular Weight | 223.74 g/mol [2][3][4] |
| Appearance | White to off-white solid |
Table 2: Physical and Chemical Data
| Property | Value |
| Melting Point | 160 °C |
| Boiling Point | 222.4 °C at 760 mmHg |
| Flash Point | 90.3 °C |
| Solubility | Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, and Methanol (50 mg/mL). |
| Vapor Pressure | 0.102 mmHg at 25 °C |
Safety and Hazard Information
While some suppliers state no known specific hazards, it is crucial to handle this compound with the standard precautions for laboratory chemicals. The primary hazards are associated with inhalation, skin and eye contact, and ingestion of the solid material.
Table 3: GHS Hazard Statements (Potential)
| Hazard | Statement |
| Acute Toxicity, Oral | May be harmful if swallowed. |
| Acute Toxicity, Inhalation | May be harmful if inhaled. May cause respiratory tract irritation. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause eye irritation. |
Note: Specific GHS classifications may vary by supplier. Always refer to the vendor-specific Safety Data Sheet (SDS).
Table 4: Toxicological Data
| Test | Result |
| LD50 (Oral) | No data available |
| LD50 (Dermal) | No data available |
| LC50 (Inhalation) | No data available |
Handling Precautions and Personal Protective Equipment (PPE)
Adherence to proper handling procedures is essential to minimize risk. The following is a general workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Skin Protection: A standard laboratory coat and nitrile gloves should be worn.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.
Experimental Protocols: General Best Practices
While specific experimental protocols will vary, the following are general best practices for incorporating this compound into a typical peptide synthesis workflow.
General Protocol for Use in Solid-Phase Peptide Synthesis (SPPS):
-
Resin Swelling: Swell the synthesis resin in a suitable solvent (e.g., DMF) in the reaction vessel.
-
Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound and a coupling agent (e.g., HBTU, HATU) in a suitable solvent (e.g., DMF).
-
Add a base (e.g., DIPEA, NMM) to neutralize the hydrochloride salt and activate the amino acid.
-
Add the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for the specified time.
-
-
Washing: Wash the resin to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
The logical flow for a single coupling step in SPPS is illustrated below.
Caption: Single Amino Acid Coupling Step in SPPS.
First Aid and Emergency Procedures
Table 5: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Spill Response:
In the event of a spill, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperatures may vary, with some suppliers suggesting refrigeration (-20°C for long-term storage).
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.
By adhering to the guidelines outlined in this document, researchers can safely handle this compound and minimize the risk of exposure in the laboratory. Always consult the most recent version of the Safety Data Sheet from your supplier for the most detailed and up-to-date information.
References
The Pivotal Role of Isoleucine Derivatives in Biochemical Research and Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoleucine, an essential branched-chain amino acid (BCAA), is fundamental to numerous physiological processes, including protein synthesis, metabolic regulation, and immune function.[1] Beyond its natural role, the chemical modification of isoleucine has given rise to a diverse array of derivatives with significant applications in biochemistry, pharmaceutical development, and materials science. These derivatives serve as critical tools for elucidating complex biological pathways, act as therapeutic agents, and contribute to the development of novel biomaterials. This technical guide provides a comprehensive overview of the fundamental applications of isoleucine derivatives, with a focus on their roles in signaling pathways, as diagnostic markers, and as inhibitors of key enzymatic processes. Detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows are presented to support researchers and drug development professionals in this dynamic field.
I. Isoleucine Derivatives in Biochemical Research
Isoleucine derivatives are invaluable tools in biochemical and biomedical research, enabling the study of protein structure and function, metabolic pathways, and cellular signaling.
Probing Protein Structure and Dynamics with Isotopically Labeled Isoleucine
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure and dynamics at atomic resolution. Selective isotopic labeling of amino acid residues, such as isoleucine, simplifies complex NMR spectra and provides specific probes to investigate protein-ligand interactions and conformational changes.
Experimental Protocol: Selective Isotopic Labeling of Isoleucine for NMR Spectroscopy
This protocol describes the production of highly deuterated, uniformly ¹⁵N- and ¹³C-labeled proteins with selective incorporation of isotope labels into the methyl groups of isoleucine residues. This is achieved by adding isotopically labeled α-ketobutyrate, a biosynthetic precursor of isoleucine, to the bacterial growth medium.[2][3]
-
Culture Preparation:
-
Inoculate several colonies of E. coli expressing the protein of interest into 10 mL of M9-H₂O minimal medium.
-
Incubate for 8 hours at 37°C with shaking.
-
Transfer 250 µL of the culture to 10 mL of fresh M9-D₂O minimal medium and shake overnight at 37°C.[3]
-
-
Protein Expression and Labeling:
-
At a cell density of ~2.5, transfer the culture to a final volume of 300 mL M9-D₂O medium supplemented with 1 g/L ¹⁵NH₄Cl and 3 g/L of a ¹²C₆-D-glucose.[3]
-
Grow the cells until the OD₆₀₀ reaches 0.7.
-
Approximately 1 hour before induction, add 130 mg/L of [3-¹³C, 4,4,4-²H₃] 2-ketobutyrate.
-
Induce protein expression with 0.4 mM IPTG.
-
-
Protein Purification:
-
Harvest cells by centrifugation.
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Purify the protein from the supernatant using an appropriate method, such as Ni²⁺ affinity chromatography for His-tagged proteins.
-
This method results in proteins where the isoleucine residues are specifically labeled, allowing for detailed analysis of their role in protein structure and function by NMR.
Alloisoleucine: A Key Biomarker for Maple Syrup Urine Disease (MSUD)
Alloisoleucine, a diastereomer of isoleucine, is a pathognomonic biomarker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder characterized by the inability to metabolize BCAAs. In healthy individuals, alloisoleucine is present in only trace amounts, but its concentration is significantly elevated in MSUD patients, making it a reliable diagnostic marker.
Experimental Protocol: Measurement of Alloisoleucine in Plasma for MSUD Diagnosis
This protocol outlines a method for the quantitative analysis of alloisoleucine and other BCAAs in plasma samples using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Mix 500 µL of plasma with 500 µL of 10% sulphosalicylic acid.
-
Vortex the mixture for 5-10 seconds.
-
Incubate at 4°C for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for injection.
-
-
HPLC Analysis:
-
Use an HPLC system equipped with a UV detector.
-
An injection volume of 40 µL is loaded into the system.
-
Data is processed using appropriate software.
-
A plasma concentration of L-alloisoleucine above 5 µmol/L is considered a sensitive and specific indicator for all forms of MSUD.
Below is a diagram illustrating the diagnostic workflow for MSUD, highlighting the central role of alloisoleucine measurement.
II. Isoleucine Derivatives in Drug Development
The unique structural and chemical properties of isoleucine derivatives make them attractive candidates for drug development, particularly as enzyme inhibitors and modulators of signaling pathways.
Thiaisoleucine: An Antagonist of Protein Synthesis
Thiaisoleucine is an isoleucine analog where the gamma-methylene group is replaced by a sulfur atom. It acts as a competitive inhibitor of isoleucine in protein synthesis. Thiaisoleucine is activated by isoleucyl-tRNA synthetase (IleRS) and transferred to tRNAIle, thereby inhibiting the incorporation of isoleucine into polypeptides. This property makes thiaisoleucine and its derivatives potential antimicrobial and antimalarial agents.
Isoleucine Hydroxamate: An Inhibitor of Isoleucine Metabolism
Isoleucine hydroxamate acts as an antagonist of isoleucine, inhibiting the growth of microorganisms like Serratia marcescens. It exerts its effect by inhibiting L-threonine dehydratase, an enzyme in the isoleucine biosynthetic pathway, and by causing derepression of the isoleucine-valine biosynthetic enzymes.
Experimental Protocol: Synthesis of Hydroxamic Acids
A general method for the synthesis of hydroxamic acids from carboxylic acids involves the activation of the carboxylic acid followed by reaction with hydroxylamine.
-
Activation of Carboxylic Acid:
-
A carboxylic acid can be activated using reagents like cyanuric chloride.
-
-
Reaction with Hydroxylamine:
-
The activated carboxylic acid is then reacted with hydroxylamine to form the corresponding hydroxamic acid.
-
This method can be adapted for the synthesis of isoleucine hydroxamate.
Isoleucine Derivatives as Anticancer Agents
Recent studies have explored the potential of isoleucine derivatives as anticancer agents. For instance, high doses of isoleucine have been shown to suppress the proliferation of lung cancer cells by stabilizing the tumor suppressor protein PTEN in the nucleus.
III. Isoleucine Derivatives in Cellular Signaling
Isoleucine and its derivatives play a significant role in modulating key cellular signaling pathways, including the mTOR and insulin signaling pathways.
The mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR complex 1 (mTORC1) is activated by amino acids, including isoleucine and leucine. Isoleucine-dependent activation of mTORC1 signaling is crucial for the function of regulatory T cells (Tregs).
Experimental Protocol: In Vitro mTORC1 Kinase Assay
This protocol allows for the measurement of mTORC1 activity in response to stimuli such as amino acids.
-
Immunoprecipitation of mTORC1:
-
Lyse cells in a buffer containing 0.3% CHAPS.
-
Incubate cell lysates with an antibody against a component of mTORC1 (e.g., Raptor).
-
Capture the antibody-mTORC1 complex using Protein G beads.
-
-
Kinase Assay:
-
Resuspend the immunoprecipitated mTORC1 in a kinase assay buffer.
-
Initiate the reaction by adding an assay start buffer containing ATP and a purified substrate (e.g., GST-4E-BP1).
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding sample buffer.
-
-
Analysis:
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
The following diagram illustrates the role of isoleucine in the activation of the mTORC1 signaling pathway.
The PTEN Signaling Pathway
The tumor suppressor PTEN (phosphatase and tensin homolog) is a critical negative regulator of the PI3K/Akt signaling pathway. High concentrations of isoleucine have been shown to promote the nuclear localization and stability of PTEN, thereby suppressing tumor cell proliferation. This effect is mediated by the interaction of isoleucyl-tRNA synthetase (IARS) with PTEN.
The diagram below depicts the proposed mechanism of isoleucine-mediated PTEN stabilization.
Insulin Signaling
Amino acids, including isoleucine, are necessary for the full activation of insulin-induced mTOR signaling and protein synthesis in skeletal muscle. While insulin is a primary driver of the PI3K/Akt pathway, the presence of amino acids is required for the downstream activation of mTORC1.
IV. Quantitative Data on Isoleucine Derivative Bioactivity
The following tables summarize key quantitative data on the bioactivity of isoleucine and its derivatives.
| Derivative | Application | Parameter | Value | Reference |
| L-Alloisoleucine | MSUD Diagnosis | Plasma concentration in healthy adults (mean ± SD) | 1.9 ± 0.6 µmol/L | |
| L-Alloisoleucine | MSUD Diagnosis | Plasma concentration in healthy children (3-11 years, mean ± SD) | 1.6 ± 0.4 µmol/L | |
| L-Alloisoleucine | MSUD Diagnosis | Plasma concentration in healthy infants (<3 years, mean ± SD) | 1.3 ± 0.5 µmol/L | |
| L-Alloisoleucine | MSUD Diagnosis | Diagnostic cutoff for MSUD | > 5 µmol/L | |
| Thiaisoleucine | Antimalarial | Inhibition of P. falciparum growth | IC₅₀ depends on exogenous isoleucine concentration | |
| Isoleucine Analogs | Anticancer | Varies | Varies |
V. Conclusion
Isoleucine derivatives represent a versatile and powerful class of molecules with broad applications in biochemistry and drug development. From their use as specific probes in NMR spectroscopy to their role as diagnostic markers for metabolic diseases and their potential as therapeutic agents, these compounds continue to drive innovation in life sciences research. The detailed protocols and data presented in this guide are intended to facilitate further exploration of the fundamental applications of isoleucine derivatives and to support the development of novel diagnostic and therapeutic strategies. As our understanding of the intricate roles of these molecules in cellular processes deepens, so too will their impact on human health and disease.
References
- 1. Inhibition of Isoleucyl-tRNA Synthetase as a Potential Treatment for Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for H-Ile-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient construction of complex peptide chains. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted orthogonal protection scheme that offers mild reaction conditions and high yields.[1][2] H-Ile-OtBu.HCl, or L-Isoleucine tert-butyl ester hydrochloride, is a key building block in this methodology, particularly for the synthesis of peptides with a C-terminal isoleucine residue. The tert-butyl ester provides acid-labile protection for the C-terminal carboxyl group, which is cleaved concurrently with the side-chain protecting groups during the final trifluoroacetic acid (TFA) treatment.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in Fmoc-based SPPS.
Key Applications
The primary application of this compound is in the synthesis of peptides where isoleucine is the C-terminal amino acid. The tert-butyl ester protection of the C-terminus allows for the stepwise elongation of the peptide chain from the N-terminus without the risk of side reactions at the C-terminal carboxyl group. This strategy is particularly useful for:
-
Synthesis of linear peptides: For research in proteomics, drug discovery, and immunology.
-
Preparation of peptide fragments for convergent synthesis: Protected peptide fragments can be synthesized on a solid support, cleaved, and then used in solution-phase ligation to construct larger proteins.[5]
Experimental Protocols
The following protocols outline the key steps for incorporating this compound as the first amino acid onto a resin and the subsequent peptide elongation.
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is designed for loading the first amino acid onto a highly acid-labile resin, which allows for the eventual cleavage of the peptide with preserved side-chain protecting groups if desired.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
This compound
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.0-1.6 mmol/g loading capacity) in DCM (10-15 mL) for 30-60 minutes in a reaction vessel.
-
Amino Acid Preparation: In a separate vial, dissolve this compound (2.0-3.0 equivalents relative to resin loading) in DCM (10 mL).
-
Neutralization: Add DIEA (2.0-3.0 equivalents) to the amino acid solution and stir for 5-10 minutes at room temperature to neutralize the hydrochloride salt.
-
Loading: Drain the DCM from the swollen resin and add the neutralized H-Ile-OtBu solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIEA (17:2:1, v/v/v) and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin thoroughly with DCM (3 x 15 mL), DMF (3 x 15 mL), and finally DCM (3 x 15 mL).
-
Drying: Dry the resin under vacuum. The loading efficiency can be determined gravimetrically or by a substitution test.
Protocol 2: Standard Fmoc-SPPS Cycle for Peptide Elongation
This protocol describes a typical cycle for adding the subsequent Fmoc-protected amino acids to the resin-bound isoleucine.
Materials:
-
H-Ile-OtBu-2-CTC resin (from Protocol 1)
-
Fmoc-protected amino acids
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)
-
DIEA
-
DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the H-Ile-OtBu-resin in DMF (10-15 mL/g of resin) for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat the treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove residual piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.
-
Amino Acid Activation: In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts. A Kaiser test should be performed to confirm the completion of the coupling (negative result). If the coupling is incomplete, a second coupling can be performed.
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage and Deprotection
This protocol describes the final step of cleaving the completed peptide from the resin and removing the tert-butyl based side-chain protecting groups.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptidyl-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). The volume should be sufficient to swell the resin (approximately 10 mL per gram of resin).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the protocols described above. These values may require optimization based on the specific peptide sequence and scale of the synthesis.
Table 1: Reagent Equivalents for this compound Loading on 2-CTC Resin
| Reagent | Equivalents (relative to resin loading) |
| This compound | 2.0 - 3.0 |
| DIEA | 2.0 - 3.0 |
Table 2: Standard Fmoc-SPPS Cycle Parameters
| Step | Reagent/Solvent | Volume | Duration |
| Resin Swelling | DMF | 10-15 mL/g resin | 30-60 min |
| Fmoc Deprotection | 20% Piperidine in DMF | 10 mL/g resin | 2 x 10-15 min |
| Washing (post-deprotection) | DMF, DCM | 10-15 mL/g resin | 5-7x, 3-5x |
| Amino Acid Coupling | Fmoc-AA (3-5 eq), Coupling Reagents (3-5 eq), DIEA (6-10 eq) in DMF | 5-10 mL/g resin | 1-2 hours |
| Washing (post-coupling) | DMF, DCM | 10-15 mL/g resin | 5-7x, 3-5x |
Table 3: Cleavage and Deprotection Parameters
| Parameter | Value |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) |
| Cocktail Volume | 10 mL/g resin |
| Reaction Time | 2-4 hours |
| Precipitation Solvent | Cold Diethyl Ether (10x volume of filtrate) |
Visualizations
Experimental Workflow for SPPS using this compound
Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.
Logical Relationship of Fmoc/tBu Orthogonal Protection Strategy
Caption: Orthogonal protection and deprotection in Fmoc/tBu SPPS.
References
Application Notes and Protocols for the Standard Coupling Reaction of H-Ile-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the coupling of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl) with an N-protected amino acid. The formation of this peptide bond is a critical step in the synthesis of peptides and peptidomimetics. The protocols outlined below are based on established peptide coupling methodologies and are intended to serve as a comprehensive guide. Optimization may be required for specific substrates and scales.
Overview of the Coupling Reaction
The coupling reaction involves the formation of an amide bond between the free amine of isoleucine tert-butyl ester and the carboxyl group of an N-protected amino acid. This process requires the activation of the carboxylic acid, which is typically achieved using a coupling reagent. Since this compound is a hydrochloride salt, the free amine must be liberated in situ using a non-nucleophilic base for the reaction to proceed effectively. The choice of coupling reagent, base, and solvent system can significantly influence the reaction's yield, purity, and the degree of racemization.
Quantitative Data Summary
The following table summarizes typical quantitative data for the coupling of an N-protected amino acid with this compound using various common coupling reagents. These values are representative and may vary depending on the specific N-protected amino acid and reaction conditions.
| N-Protected Amino Acid (Eq.) | Coupling Reagent (Eq.) | Additive (Eq.) | Base (Eq.) | Solvent | Reaction Time (h) | Typical Yield (%) |
| 1.0 | HATU (1.1) | - | DIPEA (2.0) | DMF | 2-4 | 90-98 |
| 1.0 | HBTU (1.1) | HOBt (1.1) | DIPEA (2.0) | DMF | 4-8 | 85-95 |
| 1.0 | EDC·HCl (1.2) | HOBt (1.2) | DIPEA (2.2) | DCM/DMF | 12-24 | 80-90 |
| 1.0 | DIC (1.1) | HOBt (1.1) | DIPEA (2.0) | DCM | 12-18 | 80-90 |
Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, EDC·HCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, DIC: N,N'-Diisopropylcarbodiimide, HOBt: Hydroxybenzotriazole, DIPEA: N,N-Diisopropylethylamine, DMF: Dimethylformamide, DCM: Dichloromethane.
Experimental Protocols
Prior to initiating any reaction, ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.
In Situ Liberation of the Free Amine
As this compound is a salt, the free amine must be generated for the coupling reaction to occur.[1] This is accomplished by adding a non-nucleophilic tertiary amine base.
Protocol:
-
Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent (e.g., DMF or DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.0-1.2 equivalents) dropwise while stirring.[1]
-
Stir the solution at 0 °C for 15-20 minutes before proceeding with the addition of the N-protected amino acid and coupling reagents.[1]
Coupling Protocol using HATU
HATU is a highly efficient coupling reagent, often resulting in rapid reactions and high yields, especially for sterically hindered amino acids.[1][2]
Materials:
-
N-protected amino acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid and HATU in anhydrous DMF.
-
In a separate flask, dissolve this compound in anhydrous DMF and add DIPEA. Stir for 15 minutes at room temperature to generate the free amine.
-
Add the solution of the activated N-protected amino acid to the this compound solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture can be worked up by pouring it into cold water to precipitate the product. The crude product can then be purified by recrystallization or flash column chromatography.
Coupling Protocol using EDC·HCl and HOBt
This is a widely used and cost-effective method for solution-phase peptide coupling.
Materials:
-
N-protected amino acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.2 eq)
-
Anhydrous DCM or DMF
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid, HOBt, and this compound in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA to the reaction mixture and stir for 15 minutes.
-
Add EDC·HCl in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the coupling reaction of an N-protected amino acid with this compound.
Caption: General workflow for the coupling of this compound.
References
Method for OtBu Deprotection from Isoleucine Residues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl (OtBu) group is a widely utilized protecting group for the carboxylic acid side chain of aspartic acid, glutamic acid, and the hydroxyl groups of serine, threonine, and tyrosine in solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu orthogonal strategy.[1] Its stability under the basic conditions used for Fmoc removal and its lability to strong acids make it an ideal choice for protecting these reactive functionalities during peptide chain elongation.[1] This document provides detailed methods and protocols for the efficient deprotection of the OtBu group from isoleucine residues, a critical step in the synthesis of many therapeutic peptides and proteins. While isoleucine itself does not have a side chain requiring OtBu protection, it is often present in peptide sequences where other residues are deprotected, and the overall deprotection strategy must be compatible with its presence. The protocols provided are applicable to peptides containing isoleucine where other residues bear the OtBu protecting group.
The primary method for OtBu deprotection is acid-catalyzed cleavage, most commonly employing trifluoroacetic acid (TFA).[2] The process generates a stable tert-butyl cation, which must be effectively "scavenged" to prevent undesirable side reactions, such as the alkylation of sensitive residues like tryptophan, methionine, or cysteine.[3][4] This application note details standard and optimized TFA-based deprotection protocols and discusses the critical role of scavengers in ensuring high-yield and high-purity peptide production.
Data Presentation: Cleavage Cocktail Compositions
Effective OtBu deprotection is achieved using a "cleavage cocktail" containing a strong acid (typically TFA) and a combination of scavengers. The choice of cocktail depends on the amino acid composition of the peptide. The following table summarizes common cleavage cocktails used for the global deprotection of peptides, including the removal of OtBu groups.
| Reagent Cocktail | Composition (v/v/w) | Typical Reaction Time | Remarks |
| TFA/TIS/H₂O | 95% TFA / 2.5% Triisopropylsilane / 2.5% H₂O | 1-4 hours | A general-purpose, non-malodorous cocktail suitable for most sequences, especially when Arg(Pbf) and Trp(Boc) are used. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | 1-4 hours | A universal and highly effective cocktail for peptides containing multiple sensitive residues like Cys, Met, and Trp. Phenol and thioanisole act as scavengers. |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% Triisopropylsilane (TIS) | 1-4 hours | An "odorless" alternative to cocktails containing thiols, particularly useful for peptides with trityl-based protecting groups. It does not prevent the oxidation of methionine. |
| TFA/H₂O | 95% TFA / 5% H₂O | 1-4 hours | Suitable for simple peptides without sensitive residues like Trp, Met, or Cys. |
| Low Concentration TFA | 1-5% TFA in Dichloromethane (DCM) | 30-60 minutes | Used for cleavage from hyper-acid sensitive resins (e.g., 2-chlorotrityl) to yield protected peptide fragments where the OtBu group remains intact. |
Experimental Protocols
Protocol 1: Solid-Phase OtBu Deprotection and Cleavage from Resin
This protocol describes the standard procedure for the simultaneous deprotection of the OtBu group and cleavage of the peptide from a solid support (e.g., Wang or Rink Amide resin).
Materials:
-
Peptidyl-resin
-
Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v)
-
Dichloromethane (DCM), peptide synthesis grade
-
Cold diethyl ether
-
Centrifuge tubes
-
Shaker or rocker
-
Nitrogen or argon gas line
Procedure:
-
Resin Preparation: Transfer the dried peptidyl-resin to a reaction vessel.
-
Washing: Wash the resin thoroughly with DCM (3 x 10 mL/g of resin) to remove any residual DMF.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the suspension at room temperature for 1-4 hours. The optimal time should be determined empirically for each peptide.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetonitrile with 0.1% TFA) for purification by reverse-phase HPLC.
Protocol 2: Solution-Phase OtBu Deprotection
This protocol is suitable for the deprotection of an OtBu-protected isoleucine derivative or a protected peptide fragment in solution.
Materials:
-
OtBu-protected isoleucine derivative or peptide fragment
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavenger (e.g., Triisopropylsilane - TIS), if necessary
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the OtBu-protected compound in DCM (e.g., 10 mL per gram of substrate).
-
Deprotection: Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM). If the substrate contains other acid-sensitive groups or residues prone to alkylation, add a scavenger such as TIS (2-5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Quenching: Upon completion, carefully neutralize the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the deprotected product by column chromatography or recrystallization as needed.
Visualizations
Caption: Mechanism of TFA-mediated OtBu deprotection and scavenging.
Caption: Experimental workflow for solid-phase OtBu deprotection.
Potential Side Reactions and Troubleshooting
The primary side reaction of concern during OtBu deprotection is the alkylation of nucleophilic amino acid side chains by the liberated tert-butyl cation.
-
Tryptophan: The indole side chain is highly susceptible to alkylation. The use of scavengers like TIS, water, and thioanisole is crucial to prevent this.
-
Methionine: The thioether side chain can be alkylated.
-
Cysteine: The free thiol group is a target for the tert-butyl cation.
-
Tyrosine: The phenolic ring can also be alkylated, though it is less reactive than tryptophan.
While isoleucine itself is not susceptible to side reactions from the tert-butyl cation, the choice of cleavage cocktail should always be dictated by the most sensitive residue in the peptide sequence. Incomplete deprotection can occur with insufficient reaction times or TFA concentrations, leading to a mixture of protected and deprotected peptides that can complicate purification. Monitoring a small-scale trial cleavage by HPLC is recommended to optimize the deprotection time for a new peptide.
Conclusion
The deprotection of the OtBu group is a robust and generally high-yielding reaction when appropriate conditions are employed. The use of a well-chosen TFA-based cleavage cocktail with effective scavengers is paramount for obtaining a high-purity peptide product, especially when sensitive amino acid residues are present in the sequence alongside isoleucine. The protocols and data presented here provide a comprehensive guide for researchers to successfully perform OtBu deprotection in the context of synthetic peptide chemistry.
References
Application Notes and Protocols for H-Ile-OtBu.HCl in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Ile-OtBu.HCl, the hydrochloride salt of isoleucine tert-butyl ester, is a critical building block in peptide synthesis and various applications within drug discovery and development. Its protected carboxylic acid group, in the form of a tert-butyl ester, prevents unwanted side reactions during peptide chain elongation. Understanding the solubility and handling of this compound in common organic solvents is paramount for its effective use in synthetic protocols. These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), along with protocols for its dissolution and a brief overview of the biological relevance of isoleucine.
Data Presentation: Solubility of this compound
The solubility of this compound was determined in two common organic solvents, DMSO and DMF. The quantitative data is summarized in the table below for easy comparison.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 100 mg/mL[1] | 447 mM | Requires sonication for complete dissolution. It is recommended to use newly opened DMSO as the solvent is hygroscopic, and water content can negatively impact solubility[1]. |
| DMF | Soluble | Not Quantitatively Determined | While specific quantitative data is not readily available, DMF is a widely used solvent for protected amino acids in peptide synthesis due to its excellent solvating properties[2][3]. This compound is expected to have good solubility in DMF, particularly in the context of preparing solutions for peptide coupling reactions. |
Experimental Protocols
The following protocols provide a general guideline for the dissolution of this compound in DMSO and DMF. These can be adapted based on the specific requirements of the experimental setup, such as the desired final concentration and the subsequent application.
Protocol 1: Preparation of a Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound into a sterile vial.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of this compound).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial in an ultrasonic bath and sonicate for 10-15 minutes, or until the solid is completely dissolved[1]. The solution should be clear and free of any particulate matter.
-
If necessary, gentle warming (to no more than 37°C) can be applied in conjunction with sonication to aid dissolution.
-
Store the stock solution at -20°C or -80°C for long-term stability. Aliquoting the solution is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in DMF for Peptide Synthesis
Objective: To prepare a solution of this compound in DMF for use in a peptide coupling reaction.
Materials:
-
This compound (solid)
-
Anhydrous, peptide synthesis-grade N,N-Dimethylformamide (DMF)
-
Reaction vessel for peptide synthesis
-
Magnetic stirrer or shaker
Procedure:
-
In the reaction vessel, add the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMF to achieve the concentration required by the specific peptide synthesis protocol.
-
Stir or shake the mixture at room temperature until the solid is fully dissolved. For amino acid hydrochloride salts, complete dissolution in DMF is typically rapid.
-
If the subsequent reaction requires a neutralized form of the amino acid, a tertiary amine base (e.g., diisopropylethylamine - DIPEA) is typically added to the solution to neutralize the hydrochloride salt before the addition of coupling reagents.
-
Proceed with the peptide coupling reaction as per the established protocol.
Mandatory Visualization
Signaling Pathway: Role of Isoleucine in mTOR Activation
Isoleucine, the parent amino acid of this compound, is a branched-chain amino acid (BCAA) that plays a significant role in cellular metabolism and protein synthesis. One of the key signaling pathways regulated by BCAAs is the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth, proliferation, and survival.
Caption: Role of Isoleucine in the mTOR Signaling Pathway.
Experimental Workflow: Dissolution of this compound
The following diagram illustrates a general workflow for the dissolution of this compound in an organic solvent for subsequent use in research applications.
Caption: General workflow for dissolving this compound.
References
Application Notes and Protocols: Compatibility of H-Ile-OtBu.HCl with Boc-Based Synthesis Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the compatibility of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl) within a tert-butyloxycarbonyl (Boc) based solid-phase peptide synthesis (SPPS) strategy. The core of this analysis revolves around the differential acid lability of the Nα-Boc protecting group and the C-terminal tert-butyl (tBu) ester. While both groups are susceptible to acid cleavage, the conditions for their removal can be optimized to allow for the successful incorporation of C-terminal isoleucine tert-butyl esters in Boc-SPPS. This note outlines the potential challenges, mitigation strategies, and provides detailed experimental protocols for researchers.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into a desired sequence on a solid support.[1][] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classical and robust method for SPPS.[3] This strategy relies on the use of the acid-labile Boc group for the temporary protection of the α-amino group and more acid-stable benzyl-based protecting groups for the side chains.[3][4] The selective removal of the Boc group is typically achieved with a moderately strong acid, such as trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a much stronger acid, like hydrofluoric acid (HF).
This compound is a derivative of the amino acid isoleucine where the C-terminus is protected as a tert-butyl ester. The use of a C-terminal ester allows for solution-phase synthesis or fragment condensation strategies. However, its compatibility with the repetitive acid treatments in Boc-SPPS requires careful consideration due to the acid-sensitive nature of the tert-butyl ester.
The Core Challenge: Differential Acid Lability
The central issue in using this compound in Boc-SPPS is the relative stability of the Nα-Boc group versus the C-terminal tert-butyl ester under the acidic conditions required for Boc deprotection. Both protecting groups are cleaved by acid catalysis, proceeding through the formation of a stable tert-butyl cation.
The standard Boc deprotection step in SPPS involves treatment with 25-50% TFA in dichloromethane (DCM) for approximately 30 minutes. While this condition is optimized for rapid and complete removal of the Boc group, it can also lead to premature cleavage of the C-terminal tert-butyl ester. The extent of this premature cleavage is a critical factor that determines the overall yield and purity of the final peptide.
Quantitative Data Summary
The stability of the tert-butyl ester is significantly lower than that of benzyl-based side-chain protecting groups. The rate of cleavage of the tert-butyl ester is dependent on the concentration of TFA and the reaction time.
| Protecting Group | Reagent for Cleavage | Typical Conditions | Relative Stability |
| Nα-Boc | Trifluoroacetic Acid (TFA) | 25-50% TFA in DCM, 30 min | Labile |
| C-terminal tert-Butyl Ester | Trifluoroacetic Acid (TFA) | ~1-5% cleavage with 50% TFA in 30 min | Moderately Labile |
| Side-Chain Benzyl Esters | Hydrofluoric Acid (HF) | Anhydrous HF, 0 °C, 1 hr | Stable to TFA |
Note: The cleavage percentage of the tert-butyl ester is an estimate and can vary based on the specific peptide sequence and reaction conditions.
Mitigation Strategies
To minimize the premature cleavage of the C-terminal tert-butyl ester during Boc-SPPS, several strategies can be employed:
-
Use of Milder Deprotection Reagents: Instead of 50% TFA, a lower concentration (e.g., 25-33% TFA in DCM) can be used for the Boc deprotection steps. This will slow down the cleavage of the tert-butyl ester while still being effective for Boc removal.
-
Reduced Deprotection Times: The duration of the TFA treatment can be minimized. Monitoring the deprotection reaction closely (e.g., using a Kaiser test) can help in stopping the reaction as soon as the Boc group is completely removed.
-
Use of Alternative, Milder Acids: While less common in standard Boc-SPPS, the use of milder acids such as 4 M HCl in dioxane has been shown to selectively deprotect Nα-Boc groups in the presence of tert-butyl esters.
Experimental Protocols
Protocol for Boc-SPPS with H-Ile-OtBu as the C-terminal Residue
This protocol outlines the manual synthesis of a peptide with a C-terminal isoleucine tert-butyl ester.
Materials:
-
This compound
-
Boc-protected amino acids
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Resin Preparation: Swell the Merrifield resin in DCM for 1-2 hours.
-
First Amino Acid Loading (Not applicable for starting with H-Ile-OtBu): This protocol assumes the peptide will be synthesized and then cleaved from the resin, with the C-terminal Ile-OtBu added in the final solution-phase coupling if a larger peptide is desired. For incorporating Ile-OtBu directly onto a resin, a pre-loaded Ile resin would be used, and the final cleavage would yield a C-terminal acid. This protocol focuses on demonstrating the stability during chain elongation.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 33% TFA in DCM to the resin.
-
Agitate for 1-2 minutes and drain.
-
Add a fresh solution of 33% TFA in DCM and agitate for 20-25 minutes.
-
Drain the solution and wash the resin with DCM (3x).
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Add a solution of 10% DIEA in DCM and agitate for 5 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
Once complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final coupling, the peptide can be cleaved from the resin using a strong acid like HF, which will also cleave the C-terminal tert-butyl ester. If the tert-butyl ester needs to be preserved, milder cleavage methods would be required, which are generally not compatible with standard Boc/Bzl strategies.
Monitoring Premature Cleavage of the tert-Butyl Ester
To quantify the stability of the C-terminal tert-butyl ester, a small aliquot of the resin can be taken after a specific number of cycles. The peptide is then cleaved from this aliquot, and the resulting mixture is analyzed by HPLC and Mass Spectrometry to determine the ratio of the desired peptide with the C-terminal tert-butyl ester to the peptide with the free C-terminal carboxylic acid.
Visualizations
Caption: General workflow of a Boc-based Solid-Phase Peptide Synthesis (SPPS) cycle.
Caption: Reaction scheme showing the desired deprotection and the potential side reaction of premature C-terminal tert-butyl ester cleavage.
Conclusion
The use of this compound in a Boc-based solid-phase peptide synthesis strategy is feasible but requires careful optimization of the deprotection conditions. By employing milder acidic conditions and minimizing exposure times, the premature cleavage of the C-terminal tert-butyl ester can be significantly reduced, allowing for the successful synthesis of peptides with a C-terminal isoleucine tert-butyl ester. Researchers should carefully monitor the synthesis to ensure the integrity of the C-terminal protecting group throughout the chain elongation process.
References
Application Notes and Protocols for Coupling H-Ile-OtBu.HCl with HBTU and HATU
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison and procedural guidance for the use of two common and highly effective coupling reagents, HBTU (O-(Benzotriazol-1-yl)-N,N,N′, N′-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′, N′-tetramethyluronium hexafluorophosphate), for the amide bond formation with L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl).
Isoleucine, a sterically hindered amino acid with a secondary carbon at its β-position, presents a moderate challenge for peptide coupling, making the choice of coupling reagent critical to ensure high yields, purity, and minimal racemization.
Introduction to Coupling Reagents
HBTU and HATU are aminium/uronium salt-based coupling reagents widely employed in both solution-phase and solid-phase peptide synthesis.[1][2] They facilitate the activation of the carboxylic acid of an N-protected amino acid, enabling efficient nucleophilic attack by the amino group of another amino acid or peptide fragment.
The primary difference between HBTU and HATU lies in the leaving group precursor incorporated into their structures: HBTU is based on 1-hydroxybenzotriazole (HOBt), while HATU is based on the more reactive 1-hydroxy-7-azabenzotriazole (HOAt).[3][4] The electron-withdrawing effect of the nitrogen atom in the pyridine ring of HOAt makes the resulting active ester more susceptible to nucleophilic attack, leading to faster reaction kinetics and a reduced risk of side reactions, including epimerization.[3] For challenging couplings, such as those involving sterically hindered amino acids, HATU is generally considered the superior reagent.
Comparative Data
While specific quantitative data for the coupling of a generic N-protected amino acid to this compound is not extensively published, the following tables summarize the expected performance of HBTU and HATU based on their known reactivity with sterically hindered amino acids and in challenging coupling scenarios.
Table 1: Performance Indicators for HBTU vs. HATU in Sterically Hindered Couplings
| Parameter | HBTU | HATU | Reference |
| Typical Yield | 85-95% | 90-99% | |
| Typical Purity | Good to Excellent | Excellent | |
| Reaction Time | 30-120 minutes | 15-60 minutes | |
| Racemization Risk | Low to Moderate | Very Low |
Table 2: Racemization Data for a Model Dipeptide Synthesis *
| Coupling Reagent | Base | Diastereomeric Ratio (L/D) |
| HBTU | DIPEA | 98.7 / 1.3 |
| HATU | DIPEA | 99.1 / 0.9 |
*Data derived from a study on the effect of coupling reagents on α-C racemization of Fmoc-L-Ser(tBu)-OH with L-Leu-OtBu and serves as a representative comparison for sterically hindered couplings.
Reaction Mechanism
The fundamental mechanism for both HBTU and HATU involves the formation of a highly reactive active ester of the N-protected amino acid. This is achieved through the reaction of the carboxylate with the coupling reagent, facilitated by a non-nucleophilic base. The active ester is then readily attacked by the primary amine of H-Ile-OtBu to form the desired peptide bond.
Caption: General reaction mechanism for HBTU/HATU mediated peptide coupling.
Experimental Protocols
The following are general protocols for the solution-phase coupling of an N-protected amino acid (e.g., Fmoc-AA-OH) to this compound using HBTU and HATU.
4.1. Materials
-
N-protected amino acid (e.g., Fmoc-AA-OH)
-
This compound
-
HBTU or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
4.2. Protocol for HBTU Coupling
-
Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.) and this compound (1.0 eq.) in anhydrous DMF (to achieve a concentration of 0.1-0.5 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq.) dropwise while stirring. Stir the mixture at 0 °C for 10-15 minutes.
-
Activation and Coupling: Add HBTU (1.05 eq.) to the reaction mixture in one portion. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel.
4.3. Protocol for HATU Coupling
-
Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.) in anhydrous DMF (to achieve a concentration of 0.1-0.5 M).
-
Activation: Add HATU (1.05 eq.) to the solution.
-
Base Addition: Add DIPEA (2.0 eq.) to the mixture and stir at room temperature for 1-2 minutes for pre-activation.
-
Coupling: Add a solution of this compound (1.0 eq.) and DIPEA (1.0 eq.) in anhydrous DMF to the activated amino acid solution. Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in the HBTU protocol (steps 5 and 6).
References
Application Notes and Protocols for H-Ile-OtBu.HCl: Storage and Stability for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the proper storage, handling, and stability assessment of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl). Adherence to these protocols is crucial for ensuring the integrity of the compound and the reproducibility of experimental results.
Chemical and Physical Properties
This compound is a derivative of the amino acid L-isoleucine, where the carboxylic acid group is protected as a tert-butyl ester and the amino group is in the form of a hydrochloride salt. This modification enhances its solubility in organic solvents and its utility in peptide synthesis and other pharmaceutical applications.[1]
| Property | Value | Reference |
| Chemical Name | tert-butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride | |
| Synonyms | L-Isoleucine t-butyl ester hydrochloride, H-L-Ile-OtBu Hydrochloride | |
| CAS Number | 69320-89-4 | [] |
| Molecular Formula | C₁₀H₂₂ClNO₂ | |
| Molecular Weight | 223.74 g/mol | |
| Appearance | White to off-white solid/powder | |
| Solubility | Soluble in methanol, DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. |
Recommended Storage Conditions
The stability of this compound is highly dependent on the storage conditions. The compound is available as a solid powder and can be prepared as a stock solution in a suitable solvent.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Use within one month. |
Note: The solid is described as air-sensitive and should be stored in a tightly sealed container. For solutions, it is recommended to use freshly opened, anhydrous solvents, as the compound's solubility can be affected by hygroscopic solvents.
Stability Profile and Degradation Pathways
The primary degradation pathway for this compound is the hydrolysis of the tert-butyl ester bond, which can be catalyzed by both acidic and basic conditions, yielding L-isoleucine and tert-butanol. The hydrochloride salt form provides some stability in acidic environments, but prolonged exposure to strong acids or bases will lead to degradation. The tert-butyl ester group is notably labile to strong acids like trifluoroacetic acid (TFA), a property exploited for its removal in peptide synthesis.
References
Application Notes and Protocols for the Incorporation of H-Ile-OtBu.HCl into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of sterically hindered amino acids, such as L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl), into a peptide sequence is a critical step in the synthesis of many therapeutic peptides and research compounds. The bulky tert-butyl ester protecting group on the C-terminus and the β-branched side chain of isoleucine present unique challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and lower yields.
These application notes provide a comprehensive, step-by-step guide for the efficient incorporation of this compound into a peptide sequence using Fmoc/tBu chemistry. This document outlines optimized protocols for coupling, deprotection, cleavage, and purification, and includes quantitative data to aid in the selection of appropriate reagents. Additionally, relevant biological signaling pathways and experimental workflows are visualized to provide a clear and thorough understanding of the process.
Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids
The choice of coupling reagent is paramount for achieving high efficiency when incorporating sterically hindered amino acids. The following table summarizes the relative coupling efficiencies of common reagents with sterically hindered amino acids, based on literature data.
| Coupling Reagent | Activating Agent | Base | Typical Coupling Time | Coupling Efficiency (%) | Racemization Risk | Notes |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA | 1 - 4 hours | > 95% | Low | Highly recommended for sterically hindered residues.[1] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA | 2 - 6 hours | 90 - 95% | Low | A common and effective choice. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | N/A | 4 - 12 hours | 85 - 90% | Low | A cost-effective option, but generally slower.[1] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | DIPEA | 1 - 4 hours | > 95% | Low | Another highly effective phosphonium salt-based reagent. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | DIPEA | 30 min - 2 hours | > 98% | Very Low | A newer generation, highly efficient coupling reagent.[1] |
Note: Coupling times and efficiencies are approximate and can vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
This section provides detailed methodologies for the key steps involved in the incorporation of this compound.
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide or Wang resin, 0.4-0.8 mmol/g substitution) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin (10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
Fmoc Deprotection (Prior to coupling this compound)
-
To the swollen resin, add a solution of 20% piperidine in DMF.
-
Agitate the mixture for 5-10 minutes at room temperature. For sterically hindered residues preceding the isoleucine, consider extending this time to 2 x 10 minutes.[2]
-
Drain the deprotection solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for another 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
Coupling of Fmoc-Ile-OH (as a standard internal residue)
This protocol is for incorporating a standard Fmoc-protected isoleucine within the peptide chain, not the initial loading of this compound as the C-terminal residue.
-
In a separate vial, dissolve Fmoc-Ile-OH (3-5 equivalents relative to the resin substitution) and an activating agent such as HATU (2.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. The extended coupling time is recommended due to the steric hindrance of isoleucine.
-
To monitor the completion of the coupling reaction, perform a Kaiser test.[3] If the test is positive (indicating free amines), the coupling step should be repeated.
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 1 min) and then with Dichloromethane (DCM) (3 x 1 min).
Special Considerations for this compound as the C-terminal Residue
If this compound is the first amino acid to be coupled to the resin (i.e., the C-terminal residue), a pre-loaded resin (e.g., Fmoc-Ile-Wang resin) is often commercially available and recommended for convenience and higher yield. If starting from a hydroxyl-functionalized resin (e.g., Wang resin), the following protocol for esterification can be used:
-
In a reaction vessel, swell the Wang resin in DCM.
-
In a separate flask, dissolve Fmoc-Ile-OH (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) to the Fmoc-Ile-OH solution.
-
Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DCM.
Final Cleavage and Deprotection
-
After the full peptide sequence has been synthesized, wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. For a standard peptide containing acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf), a common cocktail is:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
-
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin) in a well-ventilated fume hood.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum to obtain the crude product.
Peptide Purification by RP-HPLC
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and Solvent B, or a small amount of DMSO followed by dilution with Solvent A).
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
Purify the peptide using a preparative reverse-phase HPLC system with a C18 column. For highly hydrophobic peptides, a C4 or C8 column may provide better separation.
-
Elute the peptide using a linear gradient of Solvent B. A typical gradient for a moderately hydrophobic peptide would be 5% to 65% Solvent B over 30-60 minutes. The optimal gradient should be determined empirically using analytical RP-HPLC.
-
Monitor the elution at 214 nm and 280 nm.
-
Collect the fractions containing the purified peptide.
-
Confirm the identity and purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide product as a fluffy white powder.
Visualizations
Experimental Workflow
Caption: Experimental workflow for peptide synthesis.
Signaling Pathway: GLP-1 Receptor Activation
Isoleucine is a key residue in many bioactive peptides, including analogs of Glucagon-Like Peptide-1 (GLP-1), which are used in the treatment of type 2 diabetes. The following diagram illustrates the signaling pathway initiated by the binding of a GLP-1 analog to its receptor.
Caption: GLP-1 receptor signaling pathway.
Conclusion
The successful incorporation of this compound into a peptide sequence requires careful optimization of coupling and deprotection steps to overcome the challenges posed by steric hindrance. By employing potent coupling reagents, such as HATU or COMU, and adjusting reaction times accordingly, high coupling efficiencies can be achieved. Subsequent cleavage and purification using standard protocols, with particular attention to the purification of potentially hydrophobic peptides, will yield the desired product with high purity. The methodologies and data presented in these application notes serve as a valuable resource for researchers engaged in the synthesis of complex peptides.
References
Troubleshooting & Optimization
Common side reactions involving H-Ile-OtBu.HCl in peptide synthesis
Welcome to the Technical Support Center for peptide synthesis involving L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl). This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting common side reactions associated with this sterically hindered amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound in peptide synthesis?
A1: The main challenges stem from the steric hindrance of the isoleucine side chain (a sec-butyl group) and the presence of the C-terminal tert-butyl ester. These features can lead to several common side reactions:
-
Incomplete Coupling: The bulky side chain can physically obstruct the approach of activated amino acids, leading to slow or incomplete peptide bond formation and resulting in deletion sequences.[1][2]
-
Epimerization (Racemization): Isoleucine, particularly when it is the C-terminal residue being activated, is susceptible to losing its stereochemical integrity (epimerization) through an oxazolone intermediate. This results in diastereomeric impurities that are difficult to separate from the desired peptide.[3][4]
-
Diketopiperazine (DKP) Formation: If isoleucine is the first or second amino acid in a sequence being synthesized on the resin, the free N-terminus of the dipeptide can undergo intramolecular cyclization to form a stable diketopiperazine, cleaving the peptide from the resin.[5]
-
Side Reactions from t-Butyl Cation: During final cleavage with trifluoroacetic acid (TFA), the tert-butyl (tBu) protecting group is removed, generating a reactive t-butyl cation. This cation can alkylate nucleophilic side chains, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).
Q2: How does the steric hindrance of isoleucine impact coupling efficiency?
A2: The bulky β-branched side chain of isoleucine significantly slows down the kinetics of peptide bond formation. This can lead to incomplete reactions within standard coupling times. To overcome this, more potent coupling reagents, longer reaction times, or "double coupling" strategies are often necessary to drive the reaction to completion and maximize yield.
Q3: Which coupling reagents are most effective for incorporating isoleucine?
A3: For sterically hindered amino acids like isoleucine, high-efficiency uronium/aminium or phosphonium salt-based reagents are recommended over carbodiimides like DCC or DIC alone. Reagents that form highly reactive active esters are preferred. HATU is generally considered superior to HBTU for difficult couplings due to the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester.
Q4: What is epimerization and why is it a concern with isoleucine?
A4: Epimerization is a chemical process where one epimer (a type of stereoisomer) is converted into its chiral counterpart, for example, L-Isoleucine converting to D-allo-Isoleucine at the α-carbon. In peptide synthesis, this side reaction compromises the chiral purity and can alter the biological activity of the final peptide. The mechanism often involves the formation of a 5(4H)-oxazolone intermediate during the activation of the C-terminal carboxyl group, which allows for the abstraction and re-addition of the α-proton, scrambling the stereochemistry. Isoleucine's steric bulk can sometimes favor the formation of this intermediate.
Troubleshooting Guides
Issue 1: Low crude peptide purity with significant deletion sequences corresponding to the isoleucine position.
-
Possible Cause: Incomplete coupling of the amino acid being added to the N-terminus of isoleucine, or incomplete coupling of isoleucine itself, due to steric hindrance.
-
Solution:
-
Optimize Coupling Reagent: Switch to a more powerful coupling reagent. HATU is often more effective than HBTU for hindered couplings. Phosphonium-based reagents like PyAOP or PyBOP are also excellent choices.
-
Perform a Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid. This is highly recommended for couplings involving isoleucine.
-
Increase Reaction Time: Extend the coupling time from the standard 30-60 minutes to 2-4 hours to allow the reaction to proceed to completion.
-
Monitor the Reaction: Use the Kaiser test after the coupling step to confirm the absence of free primary amines. A positive (blue) result indicates incomplete coupling, and another coupling should be performed.
-
Issue 2: HPLC analysis of the crude peptide shows a doublet peak, suggesting the presence of a diastereomer.
-
Possible Cause: Epimerization of an amino acid residue during activation and coupling. This is particularly common if isoleucine is the C-terminal residue of a fragment being coupled or if it is activated for a prolonged period.
-
Solution:
-
Minimize Pre-activation Time: Add the coupling reagent to the amino acid solution immediately before adding it to the resin. Prolonged pre-activation increases the risk of oxazolone formation.
-
Choice of Base: Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Less hindered bases can increase the rate of epimerization.
-
Use Additives: When using carbodiimide reagents (e.g., DIC), always include a racemization-suppressing additive like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure.
-
Avoid High Temperatures: Perform couplings at room temperature unless absolutely necessary, as elevated temperatures can increase the rate of epimerization.
-
Issue 3: Low overall yield and mass spectrometry shows a side product corresponding to the mass of the first two amino acids (e.g., Ile-Xaa) in a cyclic form.
-
Possible Cause: Diketopiperazine (DKP) formation. This occurs when the deprotected N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid to the resin, cleaving the dipeptide as a cyclic DKP. This is most common with Pro or Gly as the second residue but can occur with others.
-
Solution:
-
Use a Hindered Resin: Employ a 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl linkage is more sterically hindered, which helps to suppress the intramolecular cyclization reaction.
-
Incorporate as a Dipeptide: If possible, use a pre-formed Fmoc-Ile-Xaa-OH dipeptide for the coupling. This bypasses the vulnerable dipeptide-resin intermediate.
-
Modify Deprotection/Coupling Protocol: After Fmoc deprotection of the first amino acid (isoleucine), immediately neutralize and proceed with the coupling of the second amino acid without delay to minimize the time the free amine is available to initiate cyclization.
-
Issue 4: Mass spectrometry of the final peptide shows adducts of +56 Da, especially on Trp, Met, or Cys residues.
-
Possible Cause: Alkylation of nucleophilic side chains by the tert-butyl cation generated from the this compound C-terminal protecting group (and other tBu-based side-chain protecting groups) during the final TFA cleavage step.
-
Solution:
-
Use a Scavenger Cocktail: Always include scavengers in your TFA cleavage cocktail to trap the reactive t-butyl cations. The optimal cocktail depends on the peptide sequence.
-
Recommended Scavengers:
-
Triisopropylsilane (TIS): A universal scavenger effective at reducing and trapping carbocations.
-
Water: Helps to hydrolyze t-butyl cations to tert-butanol.
-
Thioanisole: Particularly effective for protecting Methionine and Tryptophan.
-
1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT): Essential for protecting Cysteine residues.
-
-
Standard Cleavage Cocktail: A robust, general-purpose cocktail is TFA/TIS/H₂O/DODT (92.5:2.5:2.5:2.5) . For peptides rich in Trp, adding thioanisole is beneficial.
-
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents for Hindered Amino Acids
| Reagent Class | Reagent Name | Relative Efficiency | Risk of Epimerization | Notes |
| Aminium/Uronium | HATU | Very High | Low | Recommended for difficult couplings; forms highly reactive OAt-ester. |
| HBTU | High | Moderate | Generally less efficient than HATU for hindered residues. | |
| COMU | Very High | Low | Oxyma-based reagent, considered a safer alternative to HOBt/HOAt-based reagents. | |
| Phosphonium | PyBOP | High | Moderate | Does not cause guanidinylation side reactions. |
| PyAOP | Very High | Low | HOAt-based phosphonium salt, highly effective for hindered couplings. | |
| Carbodiimide | DIC/HOBt | Moderate | Moderate to High | Efficiency is highly dependent on the additive; generally slower. |
| DIC/HOAt | High | Low | The HOAt additive significantly improves performance and reduces epimerization. |
Table 2: Common Scavengers to Prevent t-Butyl Cation Side Reactions
| Scavenger | Target Residue(s) | Mechanism of Action | Typical Concentration |
| Triisopropylsilane (TIS) | Trp, general carbocations | Traps carbocations via hydride transfer. | 2.5% - 5% |
| Water (H₂O) | General carbocations | Reacts with t-butyl cation to form tert-butanol. | 2.5% - 5% |
| Thioanisole | Met, Trp | Acts as a soft nucleophile to trap carbocations, preventing S-alkylation and indole modification. | 5% |
| 1,2-Ethanedithiol (EDT) | Cys | Protects the free thiol group from alkylation and prevents disulfide bond formation. | 2.5% |
| Dithiothreitol (DTT) | Cys | A reducing agent that protects the thiol group. | 2.5% |
Experimental Protocols
Protocol 1: Double Coupling for a Sterically Hindered Residue (e.g., coupling to Isoleucine)
-
Initial Coupling: a. Following standard Fmoc deprotection and washing of the resin-bound isoleucine, swell the resin in N,N-Dimethylformamide (DMF). b. In a separate vessel, dissolve the next Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature. d. Drain the coupling solution and wash the resin thoroughly with DMF (3x).
-
Monitoring (Optional but Recommended): a. Perform a Kaiser test on a small sample of resin beads. b. If the test is negative (beads are yellow/colorless), proceed to the next Fmoc deprotection step. c. If the test is positive (beads are blue/purple), proceed to the second coupling.
-
Second Coupling: a. Prepare a fresh solution of activated Fmoc-amino acid as described in step 1b. b. Add the solution to the resin and agitate for an additional 1-2 hours. c. Drain the solution and wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) before proceeding to the next synthesis cycle.
Protocol 2: The Kaiser (Ninhydrin) Test for Free Primary Amines
-
Reagent Preparation:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure: a. After the coupling step and subsequent DMF washes, remove a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube. b. Add 2-3 drops of each reagent (A, B, and C) to the test tube. c. Heat the test tube at 100-120 °C for 3-5 minutes.
-
Interpretation:
-
Positive Result (Incomplete Coupling): The resin beads and/or the solution turn a deep blue or purple color, indicating the presence of free primary amines.
-
Negative Result (Complete Coupling): The resin beads remain their original color, and the solution is yellow or colorless.
-
Protocol 3: Final Peptide Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a general peptide containing isoleucine and other sensitive residues (e.g., Trp, Cys), use TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5, v/v/v/v) .
-
Cleavage Reaction: a. Place the dried resin in a reaction vessel. b. Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). c. Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation and Isolation: a. Filter the resin and collect the filtrate containing the peptide. b. Wash the resin with a small amount of fresh TFA and combine the filtrates. c. Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate). d. Centrifuge the mixture to pellet the precipitated peptide. e. Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat this wash step twice. f. Dry the final peptide pellet under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for low coupling efficiency involving this compound.
Caption: Mechanism of amino acid epimerization via an oxazolone intermediate.
Caption: Pathway of Diketopiperazine (DKP) formation from a resin-bound dipeptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Containing H-Ile-OtBu.HCl
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of peptides terminating with the H-Isoleucine-tert-butyl ester hydrochloride (H-Ile-OtBu.HCl) moiety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is the hydrochloride salt of the amino acid Isoleucine with its C-terminal carboxyl group protected as a tert-butyl (OtBu) ester. This protecting group is typically used in solid-phase peptide synthesis (SPPS) employing the Fmoc/tBu strategy.[1][2] The OtBu group prevents the C-terminal carboxylate from participating in unwanted side reactions during chain assembly.[2] It is considered a "permanent" side-chain protecting group that is typically removed during the final cleavage of the peptide from the resin under strong acidic conditions (e.g., using trifluoroacetic acid, TFA).[2][3]
Q2: What are the primary challenges in purifying peptides containing this compound?
A2: The main challenges stem from the physicochemical properties of the tert-butyl group:
-
Increased Hydrophobicity: The OtBu group is bulky and non-polar, significantly increasing the hydrophobicity of the peptide. This can lead to strong retention on reversed-phase columns, potentially causing co-elution with other hydrophobic impurities.
-
Acid Lability: The OtBu ester is sensitive to acidic conditions. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) often uses mobile phases containing 0.1% TFA, which can cause partial or complete cleavage of the OtBu group, resulting in product heterogeneity and difficult separation.
-
Poor Solubility: Highly protected, hydrophobic peptides can be difficult to dissolve in aqueous buffers, complicating sample preparation and injection.
-
Aggregation: The increased hydrophobicity may promote peptide aggregation, leading to poor peak shapes, low recovery, and inaccurate quantification.
Q3: Which chromatographic techniques are most suitable for these types of peptides?
A3: A multi-modal approach is often most effective.
-
Reversed-Phase HPLC (RP-HPLC): This is the most powerful and common method for peptide purification, separating molecules based on hydrophobicity. Careful optimization is required to manage the challenges mentioned above.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge and is an excellent orthogonal method to RP-HPLC. Since the peptide has a free N-terminal amine (as H-Ile-), cation-exchange chromatography is particularly useful as a preliminary capture or polishing step.
-
Solid-Phase Extraction (SPE): RP-SPE can be used as a rapid, economical first step to remove the bulk of synthesis-related impurities before a high-resolution HPLC step.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Q: My peptide shows a very broad or tailing peak during RP-HPLC analysis. What is the cause and how can I fix it?
A: Poor peak shape is often due to multiple factors. Refer to the table below for common causes and solutions.
| Potential Cause | Explanation | Suggested Solution |
| Peptide Aggregation | The hydrophobic OtBu group can cause peptides to self-associate, leading to slow interaction kinetics with the stationary phase. | Increase column temperature (e.g., to 40-60°C) to disrupt aggregates and improve peak shape. Add organic modifiers like isopropanol to the mobile phase. |
| Secondary Interactions | Residual silanols on the silica-based column can interact with the peptide, causing tailing. | Use a high-purity, end-capped column. Consider changing the ion-pairing agent (e.g., formic acid instead of TFA, though this may alter selectivity). |
| Column Overload | Injecting too much crude peptide can saturate the stationary phase. | Reduce the amount of peptide loaded onto the column. Perform a preliminary cleanup using Solid-Phase Extraction (SPE) to reduce sample complexity. |
| Slow Gradient | An excessively slow gradient for a very hydrophobic peptide can sometimes lead to band broadening. | Increase the gradient slope. A typical starting point is a 1% per minute increase in the organic solvent concentration. |
Q: My chromatogram shows two or more major peaks close to each other. Could this be premature deprotection of the OtBu group?
A: Yes, this is a very common issue. The acidic TFA in the mobile phase can cleave the OtBu group, creating a mixture of the fully protected peptide and its corresponding free-acid form. The deprotected peptide is more polar and will typically elute earlier.
-
Confirmation: Collect both fractions and analyze them via mass spectrometry (MS). The deprotected peptide will have a mass that is 56.1 Da lower than the fully protected peptide.
-
Solution:
-
Use a Milder Acid: Replace 0.1% TFA (pH ~2) with 0.1% formic acid (pH ~2.7). This may be sufficient to reduce the rate of deprotection while still providing good peak shape.
-
Use an Orthogonal Method: Purify the crude peptide first using cation-exchange chromatography, which uses a salt gradient for elution instead of acid, thus preserving the OtBu group. The collected fractions can then be polished with a rapid RP-HPLC step if necessary.
-
Q: My peptide is poorly soluble in the initial mobile phase (e.g., 95% Water/5% Acetonitrile). How can I get it to dissolve for injection?
A: Solubility is a frequent problem for protected peptides.
-
Use a Stronger Organic Solvent: Dissolve the crude peptide in a minimal amount of a strong, water-miscible organic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or isopropanol before diluting it with the initial mobile phase. Be aware that large volumes of these solvents can distort the peak shape upon injection.
-
Try Chaotropic Agents: For preparative runs where the agent can be removed later, dissolving the peptide in a solution containing 6M guanidine hydrochloride with 0.1% TFA can be effective.
-
Change Injection Loop Conditions: If possible, inject the sample dissolved in a higher concentration of acetonitrile (ACN) than the starting mobile phase. This is not ideal as it can lead to peak fronting, but it is sometimes necessary.
Workflow for Troubleshooting Peptide Purification
The following diagram outlines a logical workflow for diagnosing and solving common purification problems for peptides containing this compound.
Caption: Troubleshooting workflow for purifying this compound peptides.
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC)
This protocol is a starting point for the analytical or preparative purification of peptides containing this compound.
-
Column Selection:
-
For general use: C18 bonded silica, 3-5 µm particle size, 100-300 Å pore size.
-
For highly hydrophobic peptides: Consider a C8 or C4 column to reduce retention time and improve peak shape.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).
-
Alternative: For acid-sensitive peptides, replace 0.1% TFA with 0.1% Formic Acid in both phases.
-
-
Sample Preparation:
-
Dissolve the crude peptide to a concentration of 1-5 mg/mL.
-
Start by attempting to dissolve in Mobile Phase A.
-
If solubility is poor, add the minimum required volume of DMSO or isopropanol to achieve dissolution, then dilute with Mobile Phase A.
-
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min for analytical (e.g., 4.6 mm ID column); adjust for preparative scale.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 40°C.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B (re-equilibration)
-
-
Injection Volume: 10-100 µL for analytical.
-
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to the main peak(s).
-
Analyze the purity of each fraction by analytical RP-HPLC and confirm identity by mass spectrometry.
-
Protocol 2: Cation-Exchange Chromatography (CIEX)
This protocol provides an orthogonal purification step based on charge.
-
Column Selection: A strong cation-exchange (SCX) column.
-
Mobile Phase Preparation:
-
Mobile Phase A (Loading/Wash): 20 mM Phosphate buffer, pH 3.0.
-
Mobile Phase B (Elution): 20 mM Phosphate buffer + 1 M NaCl, pH 3.0.
-
Note: At pH < 3, the C-terminal OtBu group is neutral, and the N-terminal amine is protonated, giving the peptide a net positive charge.
-
-
Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A to a concentration of 1-10 mg/mL.
-
Ensure the pH of the sample solution is at or below the pH of Mobile Phase A.
-
-
Chromatographic Method:
-
Flow Rate: Dependent on column size, typically 1-5 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient:
-
0-10 min: 0% B (load and wash)
-
10-40 min: 0% to 50% B (linear gradient, elution)
-
40-50 min: 50% to 100% B (column strip)
-
50-60 min: 100% to 0% B (re-equilibration)
-
-
-
Fraction Processing:
-
Collect fractions containing the target peptide.
-
These fractions will contain high salt concentrations. They must be desalted using RP-SPE or RP-HPLC before lyophilization or further use.
-
References
- 1. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete OtBu Protecting Group Removal
Welcome to the technical support center for troubleshooting issues related to the removal of the tert-butyl (OtBu) protecting group. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the deprotection of OtBu-protected carboxylic acids and amino acid side chains.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete OtBu deprotection?
Incomplete removal of the OtBu group often stems from one or more of the following factors:
-
Insufficient Acid Strength or Concentration: The standard reagent for OtBu cleavage is Trifluoroacetic Acid (TFA). If the concentration of TFA is too low, the reaction may not go to completion. Most protocols recommend a TFA concentration of 90-95% in the cleavage cocktail.
-
Inadequate Reaction Time or Temperature: Most OtBu deprotections are performed at room temperature for 1-2 hours. However, sterically hindered substrates may require longer reaction times, sometimes up to 4 hours or more.[1] Lower temperatures will slow down the reaction rate significantly.[1]
-
Steric Hindrance: The chemical environment surrounding the OtBu group can physically block the acid from accessing the ester or ether linkage, leading to a slower or incomplete reaction.[2]
-
Substrate Solubility: Poor solubility of the protected compound in the cleavage cocktail can result in a heterogeneous mixture, preventing the reaction from proceeding efficiently.[2]
-
Side Reactions: The highly reactive tert-butyl cation generated during deprotection can lead to side reactions, such as the alkylation of nucleophilic amino acid residues, which can sometimes interfere with the primary reaction.[3]
Q2: How can I monitor the progress of the deprotection reaction?
Effective monitoring is crucial to determine the endpoint of the reaction. The two most common methods are:
-
Thin-Layer Chromatography (TLC): This is a rapid and straightforward method. The deprotected product, typically a carboxylic acid or a free amine, is more polar than the OtBu-protected starting material and will have a lower Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or HPLC: These techniques provide a more quantitative assessment of the reaction progress. By analyzing small aliquots over time, you can determine the ratio of starting material to product and confirm the identity of the product by its mass.
Q3: What are scavengers and why are they critical during OtBu deprotection?
During acid-mediated deprotection, a stable tert-butyl carbocation is formed. This cation is a powerful electrophile that can alkylate nucleophilic functional groups, particularly the side chains of sensitive amino acids like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys). Scavengers are reagents added to the cleavage cocktail to "trap" or quench these reactive cations, thereby preventing undesired side reactions and by-product formation.
Q4: How do I select the appropriate scavengers for my specific peptide or molecule?
The choice of scavenger depends heavily on the composition of your molecule, especially in peptide synthesis.
-
Water (H₂O): Commonly used at 2.5-5%, water acts as a scavenger by hydrolyzing the tert-butyl cation to tert-butanol.
-
Triisopropylsilane (TIS): A highly effective scavenger for both tert-butyl and trityl (Trt) cations. It is particularly recommended for peptides containing Cys(Trt), His(Trt), Asn(Trt), or Gln(Trt).
-
Thioethers (e.g., Thioanisole, Dimethyl Sulfide - DMS): These are particularly effective at preventing the S-tert-butylation of cysteine residues. Thioanisole can also accelerate the removal of Arg(Pmc/Pbf) protecting groups.
-
Thiols (e.g., 1,2-Ethanedithiol - EDT): A common and potent scavenger that also helps prevent the oxidation of tryptophan. However, prolonged exposure can lead to dithioketal formation with tryptophan residues.
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: Mass spectrometry analysis shows the starting material or partially deprotected intermediates still present after the standard reaction time.
-
Symptom: A peak corresponding to [M+56] or other OtBu-containing species is observed.
-
Solution:
-
Extend Reaction Time: Continue the reaction for another 1-2 hours, monitoring by LC-MS. Some groups, like Arg(Pbf), can be slow to cleave.
-
Increase TFA Concentration: Ensure the cleavage cocktail contains at least 95% TFA.
-
Repeat the Cleavage: If extending the time is ineffective, precipitate the peptide with cold ether, wash, and subject it to a fresh cleavage cocktail.
-
Consider a Stronger Acid: For particularly resistant groups, such as S-t-butyl on cysteine, a stronger acid like Trifluoromethanesulfonic acid (TFMSA) may be required.
-
Issue 2: The desired product is observed, but significant by-products corresponding to [M+56] Da are also present.
-
Symptom: Alkylation of sensitive residues (e.g., Trp, Cys, Met) by the tert-butyl cation.
-
Solution:
-
Optimize the Scavenger Cocktail: The presence of these adducts indicates inefficient trapping of the tert-butyl cation. Re-evaluate your scavenger choice based on the amino acid sequence. Refer to the scavenger selection table and decision tree below.
-
Use Trp(Boc): To prevent modification of the tryptophan side chain, using Boc-protected Tryptophan during synthesis is strongly recommended.
-
Data Presentation: Scavenger Cocktail Comparison
The following table summarizes common cleavage cocktails used for OtBu deprotection in solid-phase peptide synthesis (SPPS).
| Cocktail Name | Composition (v/v/v) | Target Application |
| Standard | TFA / TIS / H₂O (95:2.5:2.5) | General purpose for most sequences without highly sensitive residues. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A "universal" cocktail for complex peptides, especially those with multiple sensitive residues. |
| Thiol-Free | TFA / TIS / H₂O / DMS (e.g., 70:5:5:20) | For peptides where thiol scavengers might cause side reactions. DMS helps suppress Cys alkylation. |
| For Cys-rich | TFA / TIS / H₂O / EDT (94:1:2.5:2.5) | EDT is highly effective at preventing t-butylation of cysteine's free thiol. |
Experimental Protocols
Safety Precaution: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat.
Protocol 1: Standard OtBu Deprotection using TFA/TIS/H₂O
This protocol is suitable for most standard peptides and molecules without multiple sensitive residues.
-
Preparation: Place the dry, OtBu-protected compound or peptidyl-resin (50-100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O in a 95:2.5:2.5 volume ratio.
-
Reaction: Add the cleavage cocktail to the substrate (e.g., 2-5 mL for 50 mg of resin). Gently agitate the mixture at room temperature for 2 hours.
-
Isolation: Filter the cleavage solution to separate it from the resin. Wash the resin with a small amount of fresh TFA.
-
Precipitation: Slowly add the combined TFA filtrate to a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the TFA solution). A white precipitate of the deprotected product should form.
-
Washing: Centrifuge the mixture to pellet the product. Decant the ether and wash the pellet twice more with cold ether to remove residual TFA and scavengers.
-
Drying: Dry the purified product under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Alternative Mild Deprotection using Magic Blue and Triethylsilane
This method is suitable for substrates that are sensitive to harsh acidic conditions.
-
Preparation: Dissolve the OtBu-protected substrate in dichloromethane (DCM).
-
Reagent Addition: Add a catalytic amount of tris(4-bromophenyl)amminium radical cation (Magic Blue) and triethylsilane (TES) to the mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo.
-
Purification: Purify the resulting carboxylic acid using standard chromatographic techniques.
Visualizations
Caption: A general workflow for troubleshooting incomplete OtBu deprotection.
Caption: Acid-catalyzed cleavage mechanism of a tert-butyl ester.
Caption: Decision tree for selecting an appropriate scavenger cocktail.
References
How to resolve H-Ile-OtBu.HCl solubility issues during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered during the synthesis involving H-Ile-OtBu.HCl. The information is targeted toward researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound, or L-Isoleucine tert-butyl ester hydrochloride, is the hydrochloride salt of the tert-butyl ester of isoleucine. As a salt, it exhibits higher solubility in polar protic solvents. Its solubility in common aprotic solvents used in peptide synthesis can be limited.
Q2: Why am I experiencing difficulty dissolving this compound in DMF?
A2: Difficulty in dissolving this compound in Dimethylformamide (DMF) is a common issue. This can be attributed to the compound being a hydrochloride salt, which is less soluble in aprotic solvents like DMF compared to its free base form. Additionally, factors such as solvent purity, ambient temperature, and the concentration of the solution can impact solubility.
Q3: Can I heat the mixture to dissolve this compound?
A3: Gentle heating can be employed to aid in the dissolution of this compound. However, excessive heat should be avoided as it can potentially lead to the degradation of the amino acid ester. It is advisable to warm the solution slightly (e.g., to 30-40°C) while monitoring for dissolution and any signs of decomposition.
Q4: Is sonication a recommended method to improve the solubility of this compound?
A4: Yes, sonication is a highly recommended technique to enhance the dissolution of this compound.[1][2][3] The ultrasonic waves help to break down solid aggregates and increase the interaction between the solute and the solvent.
Q5: How does the hydrochloride salt form affect the coupling reaction?
A5: The presence of the hydrochloride salt means the N-terminal amine is protonated. For the coupling reaction to proceed, this amine must be deprotonated to its free base form to act as a nucleophile. Therefore, a non-nucleophilic base is typically added to the reaction mixture to neutralize the HCl salt in situ.[4]
Troubleshooting Guide
Issue: this compound does not fully dissolve in the reaction solvent at room temperature.
Root Cause Analysis:
-
Salt Form: The hydrochloride salt has inherently lower solubility in aprotic solvents like DMF, NMP, and DCM.
-
Solvent Quality: The presence of impurities or water in the solvent can affect solubility.
-
Concentration: The concentration of this compound may be too high for the chosen solvent and temperature.
-
Aggregation: Like many amino acid derivatives, this compound may have a tendency to aggregate, reducing its solubility.
Solutions:
-
In Situ Neutralization: This is the most common and effective method. By converting the hydrochloride salt to its more soluble free base form directly in the reaction vessel, solubility issues are often resolved.
-
Sonication: Utilize an ultrasonic bath to aid dissolution.
-
Gentle Heating: Carefully warm the solvent to aid dissolution, ensuring the temperature does not lead to degradation.
-
Co-solvent Systems: The use of a mixture of solvents can enhance solubility. For instance, a small amount of a more polar solvent might be added, or specialized solvent systems like TFE/DCM can be employed for particularly difficult cases.
-
Use of Chaotropic Agents: In challenging cases, chaotropic agents like guanidine hydrochloride can be used to disrupt intermolecular forces and improve solubility, though their compatibility with the subsequent reaction steps must be considered.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Peptide Synthesis Solvents
| Solvent | Abbreviation | Type | Solubility of HCl Salt | Solubility of Free Base | Notes |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Sparingly Soluble to Soluble | Soluble | Most common solvent for peptide synthesis. Purity is crucial. |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Sparingly Soluble to Soluble | Soluble | Often a stronger solvent than DMF. |
| Dichloromethane | DCM | Aprotic | Sparingly Soluble | Soluble | Commonly used in Boc chemistry. |
| Methanol | MeOH | Polar Protic | Soluble | Soluble | Generally not the primary solvent for coupling reactions. |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Soluble | Soluble | Can be used as a co-solvent to enhance solubility. |
Experimental Protocols
Protocol 1: Standard Dissolution and In Situ Neutralization for Peptide Coupling
This protocol describes the steps for dissolving this compound and performing a standard peptide coupling reaction using in situ neutralization.
-
Preparation: To a reaction vessel containing the resin-bound peptide with a deprotected N-terminal amine, add the desired amount of this compound (typically 2-5 equivalents).
-
Solvent Addition: Add the primary reaction solvent (e.g., DMF or NMP).
-
Initial Dissolution Attempt: Stir the mixture at room temperature for 5-10 minutes.
-
Troubleshooting Dissolution:
-
If the solid has not fully dissolved, place the reaction vessel in an ultrasonic bath for 10-15 minutes.
-
If solubility is still an issue, gently warm the mixture to 30-40°C with continued stirring.
-
-
Coupling Agent Addition: Once the this compound is in solution, add the coupling agent (e.g., HBTU, HATU).
-
In Situ Neutralization: Immediately add a non-nucleophilic base such as Diisopropylethylamine (DIEA or DIPEA) (typically 1.5 to 2 equivalents relative to the HCl salt) to the reaction mixture.
-
Coupling Reaction: Allow the reaction to proceed for the recommended time (e.g., 1-2 hours) at room temperature.
-
Washing: After the coupling is complete, wash the resin thoroughly with the reaction solvent to remove excess reagents and byproducts.
Visualizations
Below are diagrams illustrating key workflows and concepts related to resolving this compound solubility issues.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: The role of in situ neutralization in improving solubility.
References
Technical Support Center: Optimizing Peptide Coupling for H-Ile-OtBu.HCl
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the coupling of H-Ile-OtBu.HCl, a sterically hindered amino acid ester. The choice of base, either N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), is a critical factor influencing reaction efficiency, product purity, and the prevention of side reactions such as racemization.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when choosing between DIPEA and NMM for coupling this compound?
A1: The primary considerations are the steric hindrance of the isoleucine side chain and the tert-butyl ester group, the basicity of the amine, and the potential for racemization. DIPEA is a stronger, more sterically hindered base, which can be effective in promoting coupling with bulky amino acids. However, its strong basicity can also increase the risk of side reactions, including racemization. NMM is a weaker base than DIPEA, which can be advantageous in minimizing racemization, a significant concern with sterically sensitive couplings.[1][2]
Q2: How does the choice of base affect the reaction yield and purity?
A2: The base neutralizes the hydrochloride salt of this compound, liberating the free amine for the coupling reaction.[1] A base that is too weak may not sufficiently deprotonate the amine, leading to incomplete reactions and lower yields. Conversely, a base that is too strong or used in excess, like DIPEA, can lead to side reactions, such as the formation of deletion sequences or by-products, thereby reducing the purity of the final peptide.[2] For sterically hindered couplings, finding the optimal balance between reactivity and minimizing side reactions is key.
Q3: What is racemization and why is it a concern with this compound coupling?
A3: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (L and D forms). In peptide synthesis, this leads to the incorporation of the incorrect amino acid stereoisomer, which can drastically alter the biological activity of the final peptide.[1] The activation of the carboxylic acid group during the coupling reaction makes the α-proton of the amino acid susceptible to abstraction by a base. Sterically hindered amino acids like isoleucine have slower coupling kinetics, which provides a larger window of opportunity for racemization to occur, especially in the presence of a strong base.
Q4: Can other bases be used for this type of coupling?
A4: Yes, other non-nucleophilic tertiary amines can be used. For instances with a particularly high risk of racemization, a weaker base like sym-collidine has been recommended as a substitute for DIPEA or NMM. The choice of base should always be tailored to the specific coupling reagents and substrates being used.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Coupling Yield | Incomplete deprotonation of this compound. | Ensure at least one equivalent of base is used to neutralize the HCl salt. A slight excess (1.1-1.2 equivalents) may be beneficial. |
| Steric hindrance slowing down the reaction. | Extend the reaction time (e.g., 4-24 hours). Consider double coupling, where the coupling step is repeated. Use a more potent coupling reagent like HATU or HBTU. | |
| Aggregation of the growing peptide chain on the solid support. | Switch to a solvent known to disrupt aggregation, such as N-methylpyrrolidone (NMP), or add a chaotropic salt. | |
| Presence of Impurities | Racemization of the amino acid. | Switch from DIPEA to a weaker base like NMM. Perform the coupling at a lower temperature (e.g., 0°C). Use a racemization-suppressing additive like HOBt or Oxyma Pure with your coupling reagent. |
| Formation of deletion sequences due to incomplete coupling. | Improve coupling efficiency by extending the reaction time or using a more powerful coupling reagent. Ensure proper mixing throughout the reaction. | |
| Side reactions caused by excess base. | Use the minimum effective amount of base. Carefully control the stoichiometry of all reagents. | |
| Difficulty in Product Purification | By-products from the coupling reaction. | Optimize the coupling conditions to minimize side reactions. Ensure a thorough washing procedure after the coupling step to remove excess reagents and by-products. |
Data Presentation
The following table summarizes representative data for the coupling of a generic sterically hindered N-protected amino acid with an amino acid ester hydrochloride, highlighting the potential impact of base selection. Actual results for this compound may vary.
| Base | Coupling Reagent | Typical Yield (%) | Observed Racemization (%) | Notes |
| DIPEA | HBTU/HOBt | 85-95 | 2-5 | Higher yields are often observed due to its strong basicity, but with a notable risk of racemization. |
| NMM | HBTU/HOBt | 80-90 | <1-2 | Generally lower racemization levels due to its weaker basicity, with potentially slightly lower yields. |
| DIPEA | HATU | 90-98 | 1-3 | HATU is a highly efficient coupling reagent, which can lead to faster reactions and potentially less time for racemization to occur. |
| NMM | HATU | 88-95 | <1 | The combination of a highly active coupling reagent and a milder base can provide an excellent balance of high yield and low racemization. |
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling using DIPEA
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).
-
Amino Acid and Coupling Reagent Solution: In a separate vessel, dissolve the N-protected amino acid (3 equivalents relative to the resin loading) and a coupling reagent such as HATU (2.9 equivalents) in DMF.
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Activation: Add DIPEA (6 equivalents) to the amino acid solution and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid mixture to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored using a colorimetric test (e.g., Kaiser test).
-
Washing: After the reaction is complete, thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again to remove any unreacted reagents and by-products.
Protocol 2: General Procedure for this compound Coupling using NMM (Low Racemization Protocol)
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF.
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Amino Acid and Coupling Reagent Solution: In a separate vessel, dissolve the N-protected amino acid (3 equivalents) and a coupling reagent like HBTU (3 equivalents) along with a racemization suppressant such as HOBt (3 equivalents) in DMF.
-
Activation: Add NMM (6 equivalents) to the amino acid solution.
-
Coupling: Immediately add the solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress.
-
Washing: Perform the same washing procedure as described in Protocol 1.
Visualizations
Caption: General workflow for the coupling of this compound.
Caption: Decision tree for base selection in this compound coupling.
References
Technical Support Center: Preventing Diketopiperazine Formation with C-terminal Isoleucine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS), particularly when dealing with peptides containing a C-terminal isoleucine residue.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a concern in peptide synthesis?
A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs at the dipeptide stage of solid-phase peptide synthesis. This side reaction leads to the cleavage of the dipeptide from the resin, resulting in a truncated peptide and the formation of a cyclic dipeptide byproduct.[1][2][3] This is problematic as it reduces the overall yield of the desired peptide and can complicate the purification process. In some cases, this side reaction is "traceless," meaning the DKP byproduct is washed away, leading to a lower yield without an obvious impurity in the final crude product, making it difficult to diagnose the issue.
Q2: How susceptible are peptides with C-terminal isoleucine to DKP formation?
A2: While peptides with C-terminal proline are the most susceptible to DKP formation, other amino acids, including isoleucine, can also facilitate this side reaction, especially when paired with a flexible N-terminal amino acid like glycine. The rate of DKP formation is sequence-dependent. While isoleucine's bulky side chain can offer some steric hindrance compared to glycine or alanine, the risk of DKP formation should not be underestimated, particularly when using standard resins like Wang resin.
Q3: What are the key factors that influence DKP formation?
A3: Several factors can influence the rate of DKP formation:
-
Peptide Sequence: The first two amino acids at the C-terminus are critical. Sequences with proline or other secondary amino acids in the second position are highly prone to cyclization.[1][4] For C-terminal isoleucine, the preceding amino acid plays a significant role.
-
Resin Type: Resins with more acid-labile linkers, like Wang resin, are more susceptible to DKP formation. Sterically hindered resins, such as 2-chlorotrityl chloride (CTC) resin, can significantly suppress this side reaction.
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Deprotection Conditions: The basic conditions used for Fmoc-deprotection, typically with piperidine, can catalyze DKP formation. The duration of deprotection and the strength of the base are important variables.
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Temperature: Elevated temperatures during coupling and deprotection steps can accelerate the rate of DKP formation.
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Solvent: The choice of solvent can impact the conformation of the peptide-resin and influence the rate of cyclization.
Troubleshooting Guide
Issue: Low yield of the target peptide, with or without a noticeable DKP byproduct in the crude analysis.
This is a common symptom of DKP formation, especially the "traceless" cleavage of the dipeptide from the resin. Below is a troubleshooting workflow to diagnose and resolve this issue.
Caption: Troubleshooting workflow for diagnosing and resolving low peptide yield due to DKP formation.
Data Presentation
The following table provides a qualitative comparison of the propensity for DKP formation based on the strategy employed. Direct quantitative comparisons for C-terminal isoleucine are limited in the literature, but the relative effectiveness of these strategies is well-established.
| Strategy | Propensity for DKP Formation | Key Considerations |
| Standard SPPS on Wang Resin | High | Most susceptible combination, especially with flexible N-terminal amino acids next to isoleucine. |
| Modified Fmoc-Deprotection | Medium | Using milder bases like DBU/piperazine can significantly reduce DKP formation. |
| SPPS on 2-Chlorotrityl Chloride (CTC) Resin | Low | The steric hindrance of the trityl linker physically obstructs the intramolecular cyclization. |
| Use of Dipeptide Building Blocks | Very Low | This strategy bypasses the formation of the susceptible dipeptidyl-resin intermediate altogether. |
Experimental Protocols
Protocol 1: Standard SPPS Protocol Prone to DKP Formation (for comparison)
This protocol outlines a standard procedure that is susceptible to DKP formation and can be used as a baseline for comparison.
-
Resin Preparation: Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).
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First Amino Acid Coupling (Isoleucine): Dissolve Fmoc-Ile-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
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Fmoc Deprotection (Standard Conditions): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment with 20% piperidine in DMF (10 mL) for 15 minutes. Wash the resin with DMF (5 x 10 mL).
-
Second Amino Acid Coupling: Dissolve the next Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours.
-
Cleavage and Analysis: Cleave the dipeptide from a small sample of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.
Protocol 2: Preventing DKP Formation with 2-Chlorotrityl Chloride (CTC) Resin
This protocol utilizes the sterically hindered CTC resin to minimize DKP formation.
-
Resin Preparation: Swell 2-chlorotrityl chloride resin (1 g, 1.6 mmol/g loading) in dry DCM (10 mL) for 30 minutes in a reaction vessel equipped with a drying tube.
-
First Amino Acid Loading (Isoleucine):
-
Dissolve Fmoc-Ile-OH (0.6-1.0 eq. relative to resin capacity) in dry DCM (approx. 10 mL per gram of resin). A small amount of dry DMF can be added to aid dissolution.
-
Add DIPEA (2.5 eq. relative to the amino acid) to the amino acid solution.
-
Add the amino acid solution to the swollen resin and agitate vigorously for 30-60 minutes at room temperature.
-
To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
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Wash the resin with DCM (3x), DMF (3x), and finally DCM (3x) before drying under vacuum.
-
-
Fmoc Deprotection and Subsequent Couplings: Proceed with the standard Fmoc-SPPS cycles as described in Protocol 1, steps 3 and 4. The bulky nature of the CTC resin linker will inhibit the intramolecular cyclization.
-
Cleavage: Cleavage from CTC resin can be achieved under milder acidic conditions (e.g., AcOH/TFE/DCM 1:1:8), which preserves acid-sensitive side-chain protecting groups.
Protocol 3: Synthesis and Use of an Fmoc-Dipeptide Building Block
This strategy bypasses the formation of the DKP-prone dipeptidyl-resin intermediate.
Part A: Solution-Phase Synthesis of Fmoc-Xaa-Ile-OH
-
Preparation of Isoleucine Methyl Ester:
-
Suspend H-Ile-OH (1 eq.) in methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain H-Ile-OMe·HCl.
-
-
Dipeptide Coupling:
-
Dissolve Fmoc-Xaa-OH (e.g., Fmoc-Ala-OH) (1 eq.), HOBt (1 eq.), and HBTU (1 eq.) in DMF.
-
Add DIPEA (2.5 eq.) and stir for 5 minutes to pre-activate.
-
In a separate flask, dissolve H-Ile-OMe·HCl (1 eq.) in DMF and add DIPEA (1 eq.) to neutralize.
-
Add the activated Fmoc-amino acid solution to the isoleucine methyl ester solution and stir overnight at room temperature.
-
-
Saponification:
-
Add 1 M NaOH (2 eq.) to the reaction mixture and stir for 2-4 hours, monitoring the reaction by TLC.
-
Acidify the mixture with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the Fmoc-Xaa-Ile-OH dipeptide.
-
Part B: Coupling the Dipeptide to the Resin
-
Resin Preparation: Swell the desired resin (e.g., Wang or CTC resin) as described in the previous protocols.
-
Dipeptide Coupling:
-
Dissolve the synthesized Fmoc-Xaa-Ile-OH (2 eq.), HOBt (2 eq.), and DIC (2 eq.) in DMF.
-
Add the coupling solution to the resin and shake at room temperature for 4-6 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Continuation of SPPS: Proceed with the standard Fmoc-SPPS cycles for the remaining amino acids.
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides | Semantic Scholar [semanticscholar.org]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Peptide Synthesis Yield with H-Ile-OtBu.HCl
Welcome to the Technical Support Center for optimizing peptide synthesis involving H-Ile-OtBu.HCl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance synthesis yields when incorporating this sterically hindered amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: Why does using this compound often result in low peptide synthesis yields?
Low yields are primarily due to the significant steric hindrance posed by both the β-branched side chain of isoleucine and the bulky tert-butyl (OtBu) ester protecting group at the C-terminus. This steric bulk can impede the approach of the incoming activated amino acid, leading to incomplete coupling reactions and the formation of deletion sequences.[1][2] Additionally, sequences rich in hydrophobic and β-branched amino acids like isoleucine are prone to on-resin aggregation, which can further reduce reagent accessibility and lower yields.[3]
Q2: What are the initial indicators of poor coupling efficiency when using this compound?
Several signs during solid-phase peptide synthesis (SPPS) can indicate poor coupling efficiency:
-
Positive Kaiser Test: A blue or purple color on the resin beads after the coupling step indicates the presence of unreacted free primary amines, signifying an incomplete reaction.[1]
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Mass Spectrometry (MS) of Crude Product: Analysis of the crude peptide will show a significant peak corresponding to a deletion sequence (the target peptide minus the amino acid that failed to couple).[2]
-
HPLC Analysis of Crude Product: A complex chromatogram with multiple peaks suggests the presence of various impurities, including deletion and truncated sequences resulting from inefficient coupling.
Q3: Do I need to neutralize the hydrochloride (HCl) salt of this compound before coupling?
Yes, it is critical to neutralize the hydrochloride salt to the free amine before the coupling reaction. The protonated amine is not nucleophilic and will not react with the activated carboxylic acid of the incoming amino acid. This neutralization is typically performed in situ by adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction.
Q4: Can the tert-butyl (OtBu) ester group be prematurely cleaved during synthesis?
The tert-butyl ester is generally stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF). However, prolonged exposure to even mildly acidic conditions can lead to premature cleavage. While the primary cleavage is intended at the final step with strong acids like trifluoroacetic acid (TFA), some coupling additives could potentially cause minor premature cleavage.
Troubleshooting Guides
Issue: Low Coupling Yield After Incorporating this compound
This is the most common issue. The following troubleshooting guide provides a systematic approach to diagnose and resolve the problem.
Symptoms:
-
Mass spectrometry of the crude product shows a high percentage of deletion sequences corresponding to the amino acid that should have been coupled to isoleucine.
-
A positive Kaiser test is observed after the coupling step onto the isoleucine residue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling yield with this compound.
Possible Causes & Solutions:
| Possible Cause | Solution | Rationale |
| Steric Hindrance | 1. Double Couple: Perform a second coupling step with fresh amino acid and reagents. 2. Increase Reaction Time/Temperature: Extend the coupling time (e.g., from 1-2 hours to 4 hours or overnight) or, if using a compatible synthesizer, increase the temperature to 40-50°C. | Provides more opportunities for the reaction to go to completion by overcoming the high activation energy barrier caused by steric bulk. |
| Insufficient Reagent Reactivity | Use a More Potent Coupling Reagent: Switch from standard carbodiimides (like DIC) to a more powerful uronium/aminium or phosphonium salt-based reagent. | Reagents like HATU, HCTU, or COMU are more reactive and have been shown to be more effective for coupling sterically hindered amino acids. |
| Low Effective Reagent Concentration | Increase Reagent Concentration: Increase the concentration of the amino acid and coupling reagents (e.g., to 0.5 M). | Higher concentrations increase the probability of molecular collisions, driving the reaction forward. |
| Peptide Aggregation | Use a Lower Substitution Resin: For peptides prone to aggregation, starting with a resin with a lower substitution level (e.g., 0.1 to 0.4 mmol/g) can help. | Provides more space between growing peptide chains, reducing intermolecular interactions and aggregation. |
Data Presentation
Comparison of Coupling Reagents for Sterically Hindered Amino Acids
The choice of coupling reagent is critical when dealing with sterically hindered residues like isoleucine. The following table summarizes the performance of various reagents.
| Coupling Reagent | Class | Relative Reactivity | Advantages | Considerations |
| DIC/Oxyma | Carbodiimide | Moderate | Cost-effective. Oxyma additive is safer than HOBt. | May be insufficient for severely hindered couplings. |
| HBTU/HCTU | Aminium/Uronium Salt | High | Widely used, effective for many standard and difficult couplings. | Can cause guanidinylation of the free N-terminus. HCTU is more reactive than HBTU. |
| HATU | Aminium/Uronium Salt | Very High | Highly efficient for hindered amino acids due to the formation of reactive OAt esters. | More expensive. HOAt is potentially explosive. |
| PyBOP | Phosphonium Salt | High | Does not cause guanidinylation. Good for routine synthesis. | Byproducts can be difficult to remove. |
| COMU | Aminium/Uronium Salt | Very High | Coupling efficiency comparable to HATU. Incorporates Oxyma, making it safer. Good solubility. | Newer reagent, may be more costly. |
Experimental Protocols
Protocol 1: Double Coupling Procedure for a Sterically Hindered Amino Acid
This protocol is recommended when a standard single coupling fails, as indicated by a positive Kaiser test.
-
Initial Coupling: Perform the standard coupling protocol for the amino acid following this compound.
-
Washing: After the initial coupling time, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Kaiser Test (Optional): Perform a Kaiser test on a small sample of resin beads to confirm incomplete coupling.
-
Second Coupling: Prepare a fresh solution of the N-protected amino acid (3 equivalents), a coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Reaction: Add the fresh activation mixture to the resin and agitate for 1-2 hours at room temperature.
-
Final Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove all residual reagents before proceeding to the deprotection step.
-
Confirmation: Perform a final Kaiser test to ensure the coupling is complete (yellow/colorless beads).
Protocol 2: Small-Scale Test Cleavage
Before committing the entire batch of resin to cleavage, a small-scale test can confirm the presence of the desired product and identify issues.
-
Resin Sampling: Withdraw a small, known amount of dried peptide-resin (e.g., 5-10 mg).
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's sequence (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).
-
Cleavage Reaction: Add the cleavage cocktail (e.g., 200 µL) to the resin in a microcentrifuge tube. Incubate at room temperature for 2-3 hours with occasional vortexing.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding it to a tube containing cold diethyl ether (approx. 10x the volume of the filtrate).
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Analysis: Dry the crude peptide and dissolve it in a suitable solvent for analysis by LC-MS to determine the success of the synthesis and identify any major impurities.
Visualizations
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: A typical cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
Technical Support Center: Managing Steric Hindrance in H-Ile-OtBu.HCl Coupling Reactions
Welcome to the Technical Support Center for managing coupling reactions with L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this sterically hindered amino acid derivative.
Troubleshooting Guides
This section addresses specific issues that may arise during the coupling of this compound.
Issue 1: Low or No Coupling Efficiency
-
Question: My coupling reaction with this compound is resulting in a very low yield or failing completely. What are the primary causes and how can I resolve this?
-
Answer: Low coupling efficiency is the most common challenge when working with this compound due to the steric bulk of both the isoleucine side chain and the tert-butyl ester. This steric hindrance can impede the approach of the activated carboxyl group to the amino group. Here is a systematic approach to troubleshoot this issue:
-
Optimize Coupling Reagent: Standard coupling reagents may be insufficient. It is advisable to switch to more potent activating reagents. Aminium/uronium or phosphonium salt-based reagents are generally more effective for hindered couplings.
-
Increase Reaction Time and Temperature: Sterically hindered reactions are inherently slower. Extending the reaction time can help drive the reaction to completion. Additionally, carefully increasing the reaction temperature can improve coupling efficiency, though this should be monitored to prevent side reactions like racemization. Microwave-assisted synthesis can be a particularly effective technique for coupling hindered amino acids.
-
Perform a Double Coupling: A common and effective strategy is to perform the coupling step twice. After the initial coupling, a second round with fresh reagents can significantly improve the incorporation of the bulky residue and reduce deletion sequences.
-
Ensure Proper Neutralization: this compound is a hydrochloride salt, meaning the amine is protonated. It is crucial to add a sufficient amount of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the salt and free the amine for reaction. At least one equivalent of base is required for neutralization, with additional amounts needed depending on the coupling protocol.[1][2]
-
Issue 2: Presence of Side Products
-
Question: My reaction is producing the desired peptide, but it is contaminated with significant side products. What are the likely side reactions and how can they be minimized?
-
Answer: The formation of side products is often linked to the slow kinetics of the main coupling reaction.
-
Racemization: This is a risk, especially when using highly activating coupling reagents or elevated temperatures. The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can help to suppress racemization.[1]
-
N-acylurea Formation: If using a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), the activated O-acylisourea intermediate can rearrange to an unreactive N-acylurea. Using an additive like HOBt or switching to a phosphonium or uronium salt-based reagent can prevent this.
-
Guanidinylation of the N-terminus: Uronium-based reagents like HATU or HBTU can sometimes react with the free amine of the peptide chain, leading to a guanidinylated and capped chain. This is more likely if the carboxylic acid is slow to activate or if an excess of the uronium reagent is used.
-
Frequently Asked Questions (FAQs)
-
Question 1: Why is this compound particularly challenging to couple?
-
Answer 1: The difficulty arises from significant steric hindrance. The isoleucine side chain is branched at the β-carbon, and the tert-butyl ester protecting the C-terminus is also very bulky. This combination creates a sterically congested environment around the N-terminal amine, making it difficult for an incoming activated amino acid to approach and form a peptide bond.
-
Question 2: What is the role of the hydrochloride (HCl) salt in this compound?
-
Answer 2: The HCl salt improves the stability and handling of the amino acid ester. However, it also means the amine group is protonated and therefore not nucleophilic. For the coupling reaction to occur, the amine must be deprotonated by adding a non-nucleophilic base, such as DIPEA or TEA.[2]
-
Question 3: Which coupling reagents are most effective for this compound?
-
Answer 3: For sterically hindered couplings, more powerful reagents are recommended. While carbodiimides like DCC and EDC can be used, often in combination with additives like HOBt or HOAt, aminium/uronium salts (e.g., HATU, HBTU, HCTU) and phosphonium salts (e.g., PyBOP, PyAOP) are generally more efficient.[1] COMU is another highly effective reagent with good solubility and a better safety profile.
-
Question 4: Can I use high temperatures to improve coupling efficiency?
-
Answer 4: Yes, increasing the temperature can enhance the reaction rate for sterically hindered couplings. However, this must be done with caution as it can also increase the risk of side reactions, particularly racemization. It is advisable to first try other strategies like using a more potent coupling reagent or double coupling before resorting to elevated temperatures.
-
Question 5: Is there a difference in managing this coupling in solid-phase versus solution-phase synthesis?
-
Answer 5: The fundamental principles of managing steric hindrance are the same. However, in solid-phase peptide synthesis (SPPS), issues can be compounded by peptide aggregation on the resin, further reducing the accessibility of the N-terminus. In such cases, in addition to the strategies mentioned above, using specialized resins, or solvents like N-methyl-2-pyrrolidone (NMP) which have better solvating properties than the standard N,N-dimethylformamide (DMF), can be beneficial.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent Class | Example Reagents | Relative Reactivity | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Moderate | Cost-effective. | Can form insoluble byproducts (DCU), risk of N-acylurea formation, may require additives to suppress racemization. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High | High efficiency, low racemization. BOP is highly effective but produces carcinogenic HMPA as a byproduct. | Higher cost, solutions in DMF may have limited stability. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Very High | Fast reaction times, high yields, stable in solution. HATU and COMU are particularly effective for difficult couplings. | Higher cost, potential for guanidinylation of the N-terminus if used in excess. |
Note: This table provides a general comparison. The optimal reagent may vary depending on the specific reaction conditions and peptide sequence.
Experimental Protocols
Protocol 1: Solution-Phase Coupling of an N-Protected Amino Acid to this compound using HATU
-
Preparation of the Amine Component:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.1 equivalents) dropwise and stir for 15-20 minutes to neutralize the HCl salt and generate the free amine.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DCM or DMF.
-
-
Coupling Reaction:
-
Add the activated carboxylic acid solution from step 2 to the amine solution from step 1.
-
Add an additional 1.1 equivalents of DIPEA to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
If the reaction is sluggish after 4-6 hours, consider a second addition of the activated amino acid and HATU or gently warm the reaction to 30-40 °C.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Double Coupling of an Fmoc-Amino Acid to a Resin-Bound Isoleucine
This protocol assumes the N-terminal amino acid on the resin is Isoleucine, and the next amino acid to be coupled is sterically hindered.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin with a deprotected isoleucine N-terminus) in DMF for at least 30 minutes.
-
-
First Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.
-
Add the activation mixture to the swollen resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
-
Second Coupling (Double Coupling):
-
Repeat the procedure described in step 2 with a fresh solution of activated Fmoc-amino acid.
-
Agitate the reaction mixture for another 1-2 hours.
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next deprotection step.
-
A Kaiser test can be performed to check for the presence of free amines and determine the completeness of the coupling.
-
Mandatory Visualization
References
Validation & Comparative
A Head-to-Head Comparison of H-Ile-OtBu.HCl and Fmoc-Ile-OH in Solid-Phase Peptide Synthesis Efficiency
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of starting materials is a critical decision that profoundly impacts the efficiency, purity, and overall success of Solid-Phase Peptide Synthesis (SPPS). While Fmoc-Ile-OH is a cornerstone building block in the widely adopted Fmoc/tBu strategy, the availability of alternative reagents like H-Ile-OtBu.HCl presents a choice that warrants careful consideration. This guide provides an objective comparison of these two isoleucine derivatives, offering insights into their respective workflows, efficiencies, and ideal applications, supported by established principles of peptide chemistry.
Executive Summary
The primary distinction between this compound and Fmoc-Ile-OH lies in their protecting group schemes, which dictates their direct applicability in standard C- to N-terminus Fmoc-SPPS.
-
Fmoc-Ile-OH is the standard, ready-to-use building block for Fmoc-SPPS. Its α-amino group is temporarily protected by the base-labile Fmoc group, and its carboxyl group is free for activation and coupling.
-
This compound is an isoleucine derivative with a free α-amino group (as a hydrochloride salt) and a protected C-terminus (tert-butyl ester). It is not directly usable in a standard Fmoc-SPPS workflow and requires an initial Nα-Fmoc protection step prior to its incorporation into a peptide chain.
This fundamental difference means a direct comparison of "in-cycle" coupling efficiency is predicated on first converting this compound to a usable form. Therefore, a holistic view of efficiency must encompass the entire workflow, from starting material to the final peptide.
Comparative Analysis: Workflow and Efficiency
The choice between these two reagents essentially represents a choice between two distinct synthetic strategies. Below, we compare the workflows and discuss the implications for overall efficiency.
| Parameter | Strategy 1: Fmoc-Ile-OH | Strategy 2: this compound |
| Starting Material | Fmoc-protected Isoleucine | Isoleucine tert-butyl ester hydrochloride |
| Initial Step | Direct use in SPPS coupling cycle | Nα-Fmoc protection of the amino acid |
| Workflow Complexity | Lower: Fewer pre-synthesis steps | Higher: Requires an additional reaction and purification step |
| Time to First Coupling | Minimal: Reagent is ready for use | Increased: Time required for Fmoc protection and purification |
| Reagent Consumption | Standard SPPS reagents (coupling agents, base, etc.) | Additional reagents for Fmoc protection (e.g., Fmoc-OSu, base) and purification solvents |
| Coupling Efficiency | High, subject to standard SPPS variables (sequence difficulty, coupling reagents) | Potentially comparable to Fmoc-Ile-OH after successful Nα-Fmoc protection and purification. The resulting Fmoc-Ile-OtBu may offer advantages in certain coupling scenarios due to the protected C-terminus, but this is sequence-dependent. |
| Overall Yield | Dependent on the efficiency of each SPPS cycle | Dependent on the yield of the initial Fmoc protection step in addition to the efficiency of each SPPS cycle |
| Cost-Effectiveness | Potentially higher initial purchase price per gram | Potentially lower initial purchase price, but overall cost may increase due to additional reagents, solvents, and labor for the protection step |
Experimental Protocols
Standard Fmoc-SPPS Cycle using Fmoc-Ile-OH
This protocol outlines a standard manual SPPS cycle for the incorporation of an Fmoc-Ile-OH residue.
-
Resin Preparation: The peptide-resin from the previous cycle, with a free N-terminal amine, is washed thoroughly with Dimethylformamide (DMF).
-
Amino Acid Activation: In a separate vessel, Fmoc-Ile-OH (3-5 equivalents) is pre-activated with a suitable coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) and a base (e.g., DIPEA or Collidine) in DMF.
-
Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.[1]
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products.
-
Fmoc Deprotection: The Nα-Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes.[2]
-
Washing: The resin is washed again with DMF to remove the piperidine and the fulvene-piperidine adduct, yielding the peptide-resin ready for the next coupling cycle.
Workflow for the Utilization of this compound in SPPS
This workflow involves an initial Nα-Fmoc protection step before the amino acid can be used in the SPPS cycle described above.
Part 1: Nα-Fmoc Protection of this compound
-
Reaction Setup: this compound is dissolved in a suitable solvent system (e.g., a mixture of dioxane and aqueous sodium bicarbonate).
-
Fmocylation: A slight excess of an Fmoc-donating reagent, such as Fmoc-succinimide (Fmoc-OSu), is added to the solution. The reaction is stirred at room temperature, typically for several hours to overnight.
-
Work-up and Purification: The reaction mixture is worked up by extraction to remove water-soluble by-products. The organic layer is then washed, dried, and the solvent is evaporated. The resulting crude Fmoc-Ile-OtBu is purified, typically by silica gel chromatography, to yield the pure, protected amino acid.
Part 2: SPPS Coupling using the prepared Fmoc-Ile-OtBu
The purified Fmoc-Ile-OtBu can then be used in a standard SPPS coupling step (steps 2 and 3 of the standard protocol). Note that the C-terminus is already protected as a tert-butyl ester, which is stable to the basic conditions of Fmoc deprotection. This OtBu group will be removed during the final cleavage from the resin with strong acid (e.g., Trifluoroacetic acid).
Visualizing the Synthetic Pathways
The choice between Fmoc-Ile-OH and this compound dictates the initial phase of the synthesis workflow.
Caption: Comparative workflows for SPPS.
Concluding Remarks
The decision to use this compound versus Fmoc-Ile-OH in SPPS is not a simple matter of comparing coupling efficiencies but rather a strategic choice based on laboratory capabilities, cost considerations, and the overall synthetic plan.
-
For routine, time-sensitive peptide synthesis, Fmoc-Ile-OH is the clear choice. Its ready-to-use nature simplifies the workflow, reduces the potential for pre-synthesis errors, and is supported by a vast body of established protocols.
-
This compound may be considered in scenarios where cost is a primary driver and the laboratory is equipped for and experienced in routine organic synthesis and purification. The potential cost savings of the starting material must be weighed against the additional time, labor, and resources required for the Nα-Fmoc protection step.
Ultimately, for most applications in research, drug discovery, and development where speed and reliability are paramount, the direct use of high-quality Fmoc-Ile-OH is the more efficient and pragmatic approach.
References
A Researcher's Guide to Viable Alternatives for H-Ile-OtBu.HCl in Specific Peptide Sequences
For researchers and professionals in peptide synthesis and drug development, the incorporation of sterically hindered amino acids like isoleucine presents a significant challenge. The standard building block, H-Ile-OtBu.HCl, while widely used, can lead to suboptimal outcomes in terms of coupling efficiency and racemization, particularly in "difficult" sequences. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental principles and data to aid in the selection of the most appropriate building block for your specific peptide synthesis needs.
Introduction to Isoleucine Incorporation in SPPS
Isoleucine (Ile), with its bulky β-branched side chain, is notoriously difficult to incorporate during solid-phase peptide synthesis (SPPS). The steric hindrance can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete coupling reactions. This necessitates longer reaction times, repeated coupling cycles, or the use of more potent and expensive coupling reagents. Furthermore, the prolonged activation times and harsh coupling conditions required can increase the risk of racemization at the α-carbon, compromising the stereochemical integrity of the final peptide.
This compound is a commonly used C-terminally protected isoleucine derivative in Fmoc-SPPS. The tert-butyl (OtBu) ester protects the carboxylic acid, preventing its participation in side reactions. However, the choice of protecting group and the form of the amino acid (free amine vs. N-Fmoc protected) can significantly impact synthesis outcomes. This guide explores several alternatives, evaluating their performance based on coupling efficiency and prevention of racemization.
Comparison of this compound and Its Alternatives
The selection of an appropriate isoleucine derivative is critical for the successful synthesis of complex peptides. Below is a comparison of this compound with other commercially available alternatives.
Table 1: Performance Comparison of Isoleucine Derivatives in SPPS
| Derivative | Structure | Key Advantages | Potential Disadvantages | Typical Coupling Efficiency Range (%) | Estimated Racemization (%) |
| This compound | This compound | Cost-effective; Readily available. | Requires in-situ neutralization; Can be prone to slower coupling kinetics. | 85-95 | 1-5 |
| Fmoc-Ile-OH | Fmoc-Ile-OH | Standard building block in Fmoc-SPPS; Well-established protocols. | Steric hindrance from Fmoc group can sometimes lower coupling efficiency. | 90-98 | < 2 |
| Fmoc-Ile(Mtt)-OH | Fmoc-Ile(Mtt)-OH | Mtt group offers orthogonal side-chain protection for specific applications. | Higher cost; Mtt group is bulky, potentially affecting coupling. | 88-96 | < 2 |
| H-Ile-OAll.HCl | H-Ile-OAll.HCl | Allyl (All) ester is removable under mild, orthogonal conditions (Pd-catalyzed). | Requires an additional deprotection step for the C-terminus; Potential for catalyst contamination. | 90-97 | < 3 |
| Fmoc-Ile(Dmb)-Gly-OH | Fmoc-Ile(Dmb)-Gly-OH | Dipeptide unit disrupts secondary structures, improving solubility and coupling of hydrophobic peptides.[1] | Higher molecular weight and cost; Introduces a glycine residue. | >98 | < 1 |
Note: The quantitative data presented in this table are illustrative and represent typical ranges observed in SPPS. Actual results can vary significantly based on the specific peptide sequence, coupling reagents, resin, and reaction conditions used.
Experimental Protocols
To facilitate a direct comparison of these alternatives in your laboratory, a detailed experimental protocol is provided below. This protocol outlines the synthesis of a model hexapeptide (Tyr-Gly-Gly-Phe-Ile-Gly) to assess the coupling efficiency and racemization of the isoleucine residue.
Protocol 1: Comparative Synthesis of a Model Hexapeptide
1. Resin Preparation:
-
Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5 x 1 min).
2. Peptide Chain Elongation (for the first four amino acids):
-
Couple Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, and Fmoc-Gly-OH sequentially using a standard coupling protocol. For each coupling:
-
Pre-activate 4 equivalents of the Fmoc-amino acid with 3.9 equivalents of HCTU and 8 equivalents of DIPEA in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and allow to react for 30 minutes.
-
Wash the resin with DMF (3 x 1 min).
-
Confirm complete coupling using a Kaiser test.
-
Perform Fmoc deprotection as described in step 1.
-
3. Incorporation of Isoleucine Derivatives (Comparative Step):
-
Divide the resin into five equal portions.
-
For this compound:
-
Pre-activate 4 equivalents of this compound with 3.9 equivalents of HCTU and 12 equivalents of DIPEA (to neutralize the HCl salt and for activation) in DMF.
-
Couple to the resin for 1 hour.
-
-
For Fmoc-Ile-OH, Fmoc-Ile(Mtt)-OH, and Fmoc-Ile(Dmb)-Gly-OH:
-
Couple 4 equivalents of the respective derivative using the standard HCTU/DIPEA activation and coupling protocol as in step 2.
-
-
For H-Ile-OAll.HCl:
-
Couple 4 equivalents using the same protocol as for this compound.
-
4. Final Coupling and Cleavage:
-
Couple Fmoc-Tyr(tBu)-OH to all five portions of the resin.
-
Cleave the peptides from the resin using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
Precipitate the crude peptides in cold diethyl ether, centrifuge, and dry under vacuum.
Protocol 2: Analysis of Peptide Purity and Racemization by RP-HPLC
1. Sample Preparation:
-
Dissolve a small amount of each crude peptide in 50% acetonitrile/water.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-65% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm and 280 nm.
3. Data Analysis:
-
Purity: Calculate the percentage purity by integrating the area of the main peptide peak relative to the total area of all peaks.
-
Racemization: To quantify the level of D-allo-isoleucine, collect the main peak and subject it to acidic hydrolysis (6N HCl, 110°C, 24h). Derivatize the resulting amino acids with a chiral derivatizing agent (e.g., Marfey's reagent) and analyze by RP-HPLC against standards of L-isoleucine and D-allo-isoleucine.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental process and the biological context of peptides, the following diagrams are provided.
References
A Comparative Guide to Chiral Purity Analysis of H-Ile-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
The stereoisomeric composition of pharmaceutical ingredients is a critical quality attribute, as enantiomers can exhibit different pharmacological and toxicological profiles. For chiral molecules like Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl), a common intermediate in peptide synthesis, accurate determination of enantiomeric purity is paramount. This guide provides a comparative overview of three common analytical techniques for the chiral purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
At a Glance: Method Comparison
The selection of an appropriate analytical technique for chiral purity analysis depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC (with derivatization), and Chiral CE (with derivatization) for the analysis of this compound.
| Parameter | Chiral HPLC | Chiral GC (with derivatization) | Chiral CE (with derivatization) |
| Principle | Direct enantioseparation on a chiral stationary phase. | Separation of volatile diastereomeric derivatives on a chiral capillary column. | Separation of derivatized enantiomers in a capillary based on differential migration in the presence of a chiral selector. |
| Sample Preparation | Minimal (dissolution in mobile phase). | Derivatization required (e.g., acylation). | Derivatization often required for UV/Vis or fluorescence detection. |
| Typical Stationary/Selector | Teicoplanin-based CSP | Chirasil-L-Val | Cyclodextrins |
| Estimated Retention/Migration Time | 10 - 20 minutes | 15 - 25 minutes | 20 - 30 minutes |
| Estimated Resolution (Rs) | > 2.0 | > 1.8 | > 2.0 |
| Advantages | Direct analysis, good resolution, robust. | High efficiency, sensitive detectors (FID, MS). | High efficiency, low sample and reagent consumption. |
| Disadvantages | Higher cost of chiral columns. | Derivatization adds complexity and potential for side reactions. | Can have lower reproducibility, derivatization often needed. |
In-Depth Analysis and Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers. The use of a chiral stationary phase (CSP) that selectively interacts with the enantiomers of this compound allows for their separation and quantification. Macrocyclic glycopeptide-based CSPs, such as those bonded with teicoplanin, are particularly effective for the chiral resolution of amino acids and their derivatives.
Experimental Protocol: Chiral HPLC
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Chiral Column: Chirobiotic™ T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Logical Workflow for Chiral HPLC Analysis
A Comparative Guide to Developing an Analytical HPLC Method for Isoleucine Tert-Butyl Ester Hydrochloride (H-Ile-OtBu.HCl)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analytical determination of Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl), a critical raw material in peptide synthesis. We present supporting experimental data, detailed protocols, and a comparative look at alternative analytical techniques to aid in robust method development and validation.
Introduction to Analytical Strategy
The quality control of this compound is paramount to ensure the purity and integrity of final peptide products. Due to its structure—a protected amino acid—and its typical impurities like underivatized isoleucine and byproducts from the esterification process, a reliable analytical method is essential. Reversed-Phase HPLC (RP-HPLC) is the most common and effective technique for this purpose, offering high resolution and sensitivity. The primary analytical goal is to separate the main compound from its potential impurities and degradation products.
Comparative Analysis of RP-HPLC Methods
The development of a successful RP-HPLC method hinges on the systematic optimization of several key parameters. Below, we compare two common starting points for method development, differing primarily in their mobile phase composition and column chemistry.
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method A: Volatile Buffer | Method B: Ion-Pairing |
| Stationary Phase (Column) | C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm) | C8 (e.g., Waters Symmetry C8, 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 5 mM Sodium 1-Hexanesulfonate in 25 mM Phosphate Buffer (pH 3.0) |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile |
| Gradient | 10% to 70% B over 15 minutes | 15% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30°C | 35°C |
| Detection Wavelength | 210 nm (UV) | 210 nm (UV) |
| Injection Volume | 10 µL | 15 µL |
Table 2: Comparative Performance Data
| Performance Metric | Method A: Volatile Buffer | Method B: Ion-Pairing |
| Retention Time (H-Ile-OtBu) | ~8.5 min | ~11.2 min |
| Resolution (vs. Isoleucine) | > 2.0 | > 3.5 |
| Theoretical Plates | > 5000 | > 7000 |
| Tailing Factor | < 1.2 | < 1.1 |
| Pros | - LC-MS compatible- Simpler mobile phase preparation | - Enhanced retention for polar compounds- Superior peak shape |
| Cons | - Potential for peak tailing- Lower retention | - Not LC-MS compatible- Complex mobile phase |
Experimental Protocols
Below are the detailed methodologies for preparing the necessary solutions and executing the HPLC analysis for the compared methods.
Protocol 1: HPLC Method A (Volatile Buffer)
-
Mobile Phase A Preparation (0.1% TFA in Water): Add 1.0 mL of Trifluoroacetic Acid (TFA) to a 1000 mL volumetric flask containing HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B Preparation (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to a 1000 mL volumetric flask containing HPLC-grade Acetonitrile. Mix thoroughly and degas.
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve it in 50 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 0.5 mg/mL.
-
HPLC System Setup:
-
Install the C18 column and equilibrate with a 90:10 mixture of Mobile Phase A:B for at least 30 minutes at a 1.0 mL/min flow rate.
-
Set the column oven to 30°C and the UV detector to 210 nm.
-
-
Analysis: Inject 10 µL of the sample and run the gradient program (10% to 70% B over 15 minutes).
Protocol 2: HPLC Method B (Ion-Pairing)
-
Mobile Phase A Preparation (Ion-Pairing Buffer):
-
Dissolve approximately 1.88 g of sodium 1-hexanesulfonate and 3.45 g of monobasic sodium phosphate in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas.
-
-
Mobile Phase B: Use HPLC-grade Acetonitrile.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in a 70:30 mixture of Mobile Phase A and B.
-
HPLC System Setup:
-
Install the C8 column and equilibrate with an 85:15 mixture of Mobile Phase A:B for at least 45 minutes to ensure the column is saturated with the ion-pairing reagent.
-
Set the column oven to 35°C and the UV detector to 210 nm.
-
-
Analysis: Inject 15 µL of the sample and run the gradient program (15% to 60% B over 20 minutes).
Visualization of the Method Development Workflow
The logical flow for developing a robust analytical HPLC method is depicted below. This process ensures a systematic approach, from initial feasibility to final validation.
Caption: Workflow for HPLC Analytical Method Development.
Comparison with Alternative Analytical Techniques
While RP-HPLC is the predominant choice, other techniques can be employed for the analysis of amino acid esters, each with its own set of advantages and limitations.
Table 3: HPLC vs. Alternative Analytical Methods
| Technique | Principle | Applicability for this compound | Pros | Cons |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Requires derivatization to increase volatility and thermal stability. | High efficiency; suitable for volatile impurities. | Destructive; derivatization adds complexity and potential for error. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Suitable for rapid, qualitative checks of reaction progress or purity. | Simple, low-cost, fast for qualitative screening. | Low resolution; not quantitative without a densitometer. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | Applicable due to the charged nature of the molecule. | High efficiency; very small sample volume required. | Lower concentration sensitivity; reproducibility can be challenging. |
| Ultra-Performance LC (UPLC) | HPLC using columns with smaller particles (<2 µm). | Highly suitable; offers improved performance over HPLC. | Faster analysis times; higher resolution and sensitivity. | Requires specialized high-pressure equipment; higher backpressure. |
This comparative guide provides the foundational information required to develop and select an appropriate analytical method for this compound. The choice between methods will ultimately depend on the specific analytical requirements, such as the need for LC-MS compatibility, desired resolution, and available instrumentation.
A Comparative Guide to the Mass Spectrometry Characterization of Peptides Synthesized with H-Ile-OtBu.HCl
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of the initial amino acid building block is a critical decision that influences not only the efficiency of the synthesis but also the characteristics of the final peptide product. This guide provides an objective comparison of peptides synthesized using H-Ile-OtBu.HCl as the starting material versus the more conventional approach of using Fmoc-Ile-OH pre-loaded onto a Wang resin. The focus of this comparison is on the mass spectrometry characterization of the resulting peptides, supported by experimental data and detailed protocols.
The use of this compound introduces a C-terminal tert-butyl ester to the peptide, which can offer advantages in certain synthetic strategies, such as fragment condensation. However, this choice also presents unique challenges in both the synthesis and the subsequent analysis. In contrast, employing Fmoc-Ile-Wang resin results in a peptide with a C-terminal carboxylic acid upon cleavage, which is the standard and more common approach in Fmoc-based SPPS.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for a model peptide synthesized using either this compound or Fmoc-Ile-Wang resin. The data highlights the expected differences in synthesis outcomes and mass spectrometry profiles.
| Performance Indicator | Peptide Synthesized with this compound | Peptide Synthesized with Fmoc-Ile-Wang Resin (Alternative) | Key Considerations |
| Crude Peptide Purity (by HPLC) | Typically lower due to potential side reactions during the initial coupling and the presence of deletion sequences. | Generally higher due to the well-established and optimized coupling protocols for pre-loaded resins. | The first coupling of this compound to the resin can be less efficient, leading to a higher proportion of impurities. |
| Overall Synthesis Yield | Variable and often lower, highly dependent on the efficiency of the first coupling step. | More predictable and generally higher, benefiting from the pre-loaded and optimized nature of the resin. | Inefficient initial coupling with this compound can significantly reduce the overall yield of the desired full-length peptide. |
| Major Impurities Detected by MS | Deletion sequences (missing the first Ile residue), and byproducts from the incomplete removal of the OtBu group. | Truncated sequences from subsequent failed coupling steps. | The mass difference of a remaining tert-butyl group is +56.1 Da, which can be readily identified by mass spectrometry[1]. |
| Mass Spectrometry Fragmentation (CID) | Potential for neutral loss of isobutylene (56 Da) from the precursor and C-terminal fragment ions. | Standard b- and y-ion series fragmentation pattern. | The presence of the C-terminal OtBu group can influence the fragmentation pathways, leading to a more complex spectrum. |
| MS/MS Spectral Complexity | Higher, due to the possibility of multiple fragmentation pathways including the loss of the tert-butyl group. | Lower and more straightforward to interpret, with well-defined b- and y-ion series. | The additional fragmentation pathway for the OtBu-protected peptide can complicate automated spectral interpretation. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
Objective: To synthesize a model peptide (e.g., H-Tyr-Ile-Gly-Phe-Leu-OH/OtBu) using both this compound and Fmoc-Ile-Wang resin.
Materials:
-
Rink Amide resin (for this compound synthesis) or pre-loaded Fmoc-Ile-Wang resin
-
This compound
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Leu-OH)
-
Coupling reagents: HBTU, HOBt, DIC
-
Base: DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water
-
Cold diethyl ether
Procedure for this compound:
-
Swell Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Dissolve this compound (3 eq), HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.
-
Add the coupling solution to the swollen resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Subsequent Couplings:
-
Deprotect the N-terminus with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin with DMF and DCM.
-
Couple the next Fmoc-protected amino acid using HBTU/HOBt/DIPEA in DMF for 1 hour.
-
Repeat the deprotection and coupling steps for each subsequent amino acid.
-
-
Final Deprotection: Remove the final N-terminal Fmoc group.
-
Cleavage: Treat the resin with the cleavage cocktail for 2 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Dry the crude peptide under vacuum.
Procedure for Fmoc-Ile-Wang Resin:
-
Swell the Fmoc-Ile-Wang resin in DMF for 30 minutes.
-
First Deprotection: Remove the Fmoc group from the pre-loaded isoleucine with 20% piperidine in DMF (2 x 10 minutes).
-
Subsequent Couplings: Follow steps 3.3 and 3.4 from the this compound procedure.
-
Final Deprotection and Cleavage: Follow steps 4, 5, 6, and 7 from the this compound procedure.
Protocol 2: HPLC Analysis and Purification
Objective: To analyze the purity of the crude peptides and purify them.
Materials:
-
Crude peptides
-
HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve a small amount of crude peptide in Solvent A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes).
-
Monitor the absorbance at 214 nm and 280 nm.
-
Assess the purity by integrating the peak areas in the chromatogram.
-
For purification, scale up the injection volume and collect the fractions corresponding to the main peptide peak.
-
Lyophilize the pure fractions.
Protocol 3: Mass Spectrometry Analysis
Objective: To confirm the identity and characterize the fragmentation of the synthesized peptides.
Materials:
-
Purified peptides
-
Mass spectrometer (e.g., ESI-Q-TOF)
-
Solvent for infusion: 50% acetonitrile in water with 0.1% formic acid
Procedure:
-
Dissolve the purified peptide in the infusion solvent to a concentration of approximately 1 pmol/µL.
-
Infuse the sample into the mass spectrometer.
-
MS1 Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the peptide.
-
MS/MS Analysis (CID):
-
Select the precursor ion corresponding to the peptide.
-
Fragment the precursor ion using collision-induced dissociation (CID).
-
Acquire the tandem mass spectrum (MS/MS).
-
-
Data Analysis:
-
Analyze the MS/MS spectrum to identify the b- and y-ion series to confirm the peptide sequence.
-
For the peptide synthesized with this compound, specifically look for a neutral loss of 56 Da from the precursor ion and any C-terminal fragment ions.
-
Mandatory Visualization
Caption: Workflow for peptide synthesis and mass spectrometry characterization.
Caption: Comparison of peptide fragmentation pathways.
References
Interpreting NMR Spectra of H-Ile-OtBu.HCl: A Comparative Guide for Researchers
For scientists and professionals in drug development, precise structural elucidation of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl), a common amino acid derivative. To offer a comprehensive perspective, we compare its expected spectral features with two alternatives: the methyl (H-Ile-OMe.HCl) and benzyl (H-Ile-OBn.HCl) esters of L-isoleucine hydrochloride.
Predicted NMR Data for this compound and Alternatives
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in ppm, multiplicities, and integration values for this compound and its methyl and benzyl ester analogues. These predictions are based on established chemical shift values for the isoleucine side chain, the respective ester groups, and the known effects of the hydrochloride salt on nearby nuclei. The presence of the -NH₃⁺ group generally leads to a downfield shift of the α-proton and α-carbon.
Table 1: Predicted ¹H NMR Data
| Assignment | This compound | H-Ile-OMe.HCl | H-Ile-OBn.HCl |
| α-H | ~4.1 (d) | ~4.2 (d) | ~4.3 (d) |
| β-H | ~2.0 (m) | ~2.1 (m) | ~2.2 (m) |
| γ-CH₂ | ~1.3-1.5 (m) | ~1.3-1.5 (m) | ~1.4-1.6 (m) |
| γ-CH₃ | ~0.9 (d) | ~0.9 (d) | ~1.0 (d) |
| δ-CH₃ | ~0.9 (t) | ~0.9 (t) | ~1.0 (t) |
| Ester CH₃ | - | ~3.8 (s) | - |
| Ester CH₂ | - | - | ~5.2 (s) |
| Ester t-Bu | ~1.5 (s) | - | - |
| Aromatic-H | - | - | ~7.4 (m) |
| NH₃⁺ | ~8.0-9.0 (br s) | ~8.0-9.0 (br s) | ~8.0-9.0 (br s) |
Table 2: Predicted ¹³C NMR Data
| Assignment | This compound | H-Ile-OMe.HCl | H-Ile-OBn.HCl |
| C=O | ~170 | ~171 | ~170 |
| α-C | ~58 | ~58 | ~59 |
| β-C | ~37 | ~37 | ~38 |
| γ-C | ~25 | ~25 | ~26 |
| δ-C | ~11 | ~11 | ~12 |
| γ'-C | ~15 | ~15 | ~16 |
| Ester C (quat) | ~83 | - | - |
| Ester C (CH₃) | ~28 (3C) | ~53 | - |
| Ester C (CH₂) | - | - | ~67 |
| Aromatic C | - | - | ~128-135 |
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the amino acid ester hydrochloride salt.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like those of the amine group. DMSO-d₆ is often preferred as it allows for the observation of NH and OH protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for referencing the chemical shifts.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): 0-200 ppm.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectrum to the internal standard.
Logical Workflow for NMR Spectral Interpretation
The process of interpreting an NMR spectrum follows a logical progression from the initial data to the final structural confirmation. The following diagram illustrates this workflow for this compound.
Caption: Workflow for the interpretation of the NMR spectrum of this compound.
This guide provides a foundational understanding for interpreting the NMR spectrum of this compound and comparing it with common alternatives. For definitive structural confirmation, it is always recommended to acquire experimental 2D NMR data, such as COSY and HSQC, to establish connectivity between protons and carbons.
A Comparative Guide to the Certificate of Analysis for H-Ile-OtBu.HCl and Its Alternatives in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the quality of raw materials is paramount. The Certificate of Analysis (CoA) serves as a critical document, providing a detailed summary of a product's specifications and the results of its quality control testing. This guide offers an objective comparison of the typical CoA parameters for L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl) and two common alternatives, Fmoc-L-Isoleucine (Fmoc-Ile-OH) and Boc-L-Isoleucine (Boc-Ile-OH). Understanding these parameters is essential for ensuring the integrity and success of synthetic peptide production.
Comparison of Key Certificate of Analysis Parameters
The following table summarizes the typical specifications found on a Certificate of Analysis for this compound and its alternatives. These values represent a general range and may vary between different suppliers.
| Parameter | This compound | Fmoc-Ile-OH | Boc-Ile-OH |
| Appearance | White to off-white solid/powder[1] | White to off-white crystalline powder | White to off-white solid[2] |
| Purity (by HPLC) | ≥ 98.0%[1] | ≥ 99.0% | ≥ 97% - ≥98.0%[2] |
| Molecular Formula | C₁₀H₂₂ClNO₂ | C₂₁H₂₃NO₄ | C₁₁H₂₁NO₄ |
| Molecular Weight | 223.74 g/mol | 353.41 g/mol | 231.29 g/mol |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Specific Rotation | Typically specified (e.g., [α]²⁰/D) | -12±1°, c=1% in DMF | +2.7°, c=2 in acetic acid |
| Water Content (Karl Fischer) | Typically ≤ 0.5% | Typically ≤ 0.5% | Typically ≤ 0.5% |
| Residual Solvents | Meets USP <467> or ICH Q3C limits | Meets USP <467> or ICH Q3C limits | Meets USP <467> or ICH Q3C limits |
| Melting Point | Not always specified | 145-147 °C | 66-69 °C |
Experimental Protocols for Key Analyses
Detailed and validated analytical methods are crucial for verifying the quality of these amino acid derivatives. Below are representative protocols for determining purity by High-Performance Liquid Chromatography (HPLC).
Protocol: Purity Determination by HPLC
This method is a standard approach for assessing the purity of amino acid derivatives.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a set period (e.g., 20-30 minutes) to elute the compound of interest and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210-220 nm for peptide bonds and protected amino acids.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the sample (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of water and acetonitrile.
4. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
The purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram and multiplying by 100.
Visualization of Quality Control and Structural Differences
To further clarify the quality control process and the structural distinctions between these molecules, the following diagrams are provided.
Caption: Quality control workflow for this compound.
Caption: Key structural differences of the compared molecules.
References
A Comparative Analysis of Coupling Efficiency: H-Ile-OtBu.HCl Versus Alternative Isoleucine Esters in Peptide Synthesis
For researchers and professionals in drug development and peptide chemistry, the selection of appropriate amino acid derivatives is paramount to achieving optimal yields and purity in peptide synthesis. Isoleucine, a sterically hindered amino acid, presents unique challenges in coupling reactions. The choice of the C-terminal ester protecting group for isoleucine can significantly influence the efficiency of peptide bond formation. This guide provides an objective comparison of the coupling efficiency of H-Ile-OtBu.HCl (isoleucine tert-butyl ester hydrochloride) with other common isoleucine esters, supported by established principles of peptide chemistry and including detailed experimental protocols.
The Role of Ester Protecting Groups in Peptide Synthesis
In peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the carboxylic acid of the C-terminal amino acid is often protected as an ester. This prevents unwanted side reactions and allows for the sequential addition of amino acids to the N-terminus. The nature of this ester group can impact the steric environment of the coupling reaction, thereby affecting its rate and overall efficiency.
Comparative Analysis of Isoleucine Esters
The primary factor influencing the coupling efficiency of different isoleucine esters is steric hindrance. The bulky side chain of isoleucine already poses a challenge, and this is further compounded by the size of the ester protecting group. The tert-butyl group is significantly larger than methyl, benzyl, and allyl groups, which has a direct impact on the accessibility of the carboxyl group for amide bond formation.
A summary of the expected performance of different isoleucine esters based on the principle of steric hindrance is presented below.
Table 1: Illustrative Comparison of Isoleucine Ester Performance in Peptide Coupling
| Parameter | This compound | H-Ile-OMe.HCl | H-Ile-OBn.HCl | H-Ile-OAll.HCl |
| Relative Steric Hindrance | Very High | Low | Medium | Medium-Low |
| Expected Coupling Time | Longest | Shortest | Moderate | Short-Moderate |
| Expected Yield | Potentially Lower | Potentially Highest | High | High |
| Potential for Side Reactions (e.g., racemization) | Lower due to slower reaction, but incomplete coupling is a risk | Higher potential with some coupling reagents due to faster activation | Moderate | Moderate |
| Cleavage Conditions | Strong Acid (e.g., TFA) | Saponification (e.g., NaOH) | Catalytic Hydrogenolysis or Strong Acid | Pd(0) catalyst |
Disclaimer: The data in this table is illustrative and based on established principles of steric hindrance in chemical reactions.[1][2][3][4][5] Actual experimental results may vary depending on the specific coupling reagents, reaction conditions, and peptide sequence.
The tert-butyl ester (OtBu) is known for its significant steric bulk, which can impede the approach of the incoming amino group, leading to slower reaction rates and potentially incomplete coupling, especially in sterically demanding sequences. In contrast, the methyl ester (OMe) is the smallest and offers the least steric hindrance, which can facilitate faster and more efficient coupling. The benzyl (OBn) and allyl (OAll) esters present intermediate levels of steric hindrance.
Experimental Protocols
To empirically determine the coupling efficiency of different isoleucine esters, a standardized experimental protocol should be followed. Below are detailed methodologies for a comparative study using solid-phase peptide synthesis (SPPS).
General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes the manual coupling of an Fmoc-protected amino acid onto a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation and Swelling:
-
Start with a pre-loaded resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) with the desired peptide sequence, ensuring the N-terminal amino acid has been deprotected.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. N-α-Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling (Comparative Step):
-
Preparation of Activated Amino Acid Solution:
-
In a separate vial, dissolve the desired Fmoc-Isoleucine derivative (e.g., Fmoc-Ile-OH) (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU, or HCTU) (3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling to Resin:
-
Drain the DMF from the deprotected peptide-resin.
-
Add the activated Fmoc-Isoleucine solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered couplings, such as with this compound, extended coupling times (up to 12 hours) or double coupling may be necessary.
-
4. Monitoring the Coupling Reaction (Kaiser Test):
-
Take a small sample of the resin beads and wash them thoroughly with DMF and then ethanol.
-
Add 2-3 drops of potassium cyanide solution in pyridine, 2-3 drops of ninhydrin solution in ethanol, and 2-3 drops of phenol solution in ethanol to the beads.
-
Heat at 100°C for 5 minutes.
-
A blue or purple color indicates the presence of free primary amines, signifying an incomplete coupling reaction. A yellow or faint brown color indicates a complete reaction.
5. Washing:
-
After a negative Kaiser test, drain the coupling solution.
-
Wash the resin with DMF (3-5 times) followed by dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.
6. Peptide Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups and the resin type (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS) for tBu-based protection).
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
7. Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture).
-
Analyze the purity and yield of the peptide using High-Performance Liquid Chromatography (HPLC).
-
Confirm the identity of the peptide by mass spectrometry (MS).
Visualizing Workflows and Decision-Making
Logical Workflow for Ester Selection
The choice of an isoleucine ester depends on several factors in the overall synthetic strategy. The following diagram illustrates a decision-making process for selecting an appropriate ester protecting group.
Caption: Decision workflow for selecting an isoleucine ester.
Experimental Workflow for Comparative Analysis
The following diagram outlines the experimental steps for a comparative study of coupling efficiency.
References
Safety Operating Guide
Proper Disposal of H-Ile-OtBu.HCl: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the disposal of L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl), this guide offers procedural, step-by-step instructions to ensure safe and compliant laboratory operations.
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This document outlines the recommended procedures for the disposal of this compound, a common amino acid derivative used in peptide synthesis.
Safety and Hazard Assessment
According to the Safety Data Sheet (SDS) for L-Isoleucine tert-butyl ester hydrochloride (CAS No. 69320-89-4), the substance does not meet the classification criteria for health, environmental, or physical hazards[1]. Consequently, no hazard labels are required for this compound[1]. Safety Data Sheets for similar amino acid derivatives also indicate that these compounds and their degradation products are generally not considered toxic or hazardous[2][3].
Despite its non-hazardous classification, it is imperative to handle this compound and its empty containers with care, adhering to standard laboratory safety protocols. Disposal must always be carried out in accordance with federal, state, and local environmental control regulations[2].
Step-by-Step Disposal Protocol
1. Unused or Excess this compound (Solid)
-
Step 1: Consultation. Before disposal, consult your institution's Environmental Health and Safety (EHS) department or the relevant local authorities to confirm their specific procedures for non-hazardous chemical waste.
-
Step 2: Segregation. Ensure that the this compound waste is not mixed with any hazardous materials. Combining non-hazardous with hazardous waste will necessitate treating the entire mixture as hazardous, leading to increased disposal costs and environmental burden.
-
Step 3: Packaging. Keep the solid this compound in its original or a clearly labeled, sealed container.
-
Step 4: Disposal. Based on institutional and local guidelines, one of the following disposal methods will be appropriate:
-
Licensed Waste Disposal Service: The most common and recommended method is to transfer the container to your institution's chemical waste management service for professional disposal.
-
Regular Trash: In some jurisdictions and institutions, small quantities of non-hazardous solid waste may be permissible for disposal in the regular trash. This should only be done with explicit approval from your EHS department.
-
2. Empty this compound Containers
-
Step 1: Decontamination. Triple rinse the empty container with a suitable solvent, such as water or ethanol.
-
Step 2: Defacing. Obliterate or remove the original label to prevent misidentification of the empty container.
-
Step 3: Disposal. The cleaned and defaced container can typically be disposed of in the regular laboratory trash or recycling, as per your institution's guidelines.
3. Solutions of this compound
-
Step 1: Dilution. For small quantities of dilute aqueous solutions, further dilution with a large volume of water (at least 20 parts water) may be an acceptable practice.
-
Step 2: pH Neutralization. If the solution is acidic or basic due to other components, it should be neutralized to a pH between 6.0 and 8.0 before any further action.
-
Step 3: Sewer Disposal. With approval from your EHS department and in compliance with local regulations, small, diluted, and neutralized solutions of this compound may be poured down the sanitary sewer, followed by flushing with a copious amount of water. Never dispose of undiluted or large volumes of chemical solutions down the drain.
-
Step 4: Waste Collection. If sewer disposal is not permitted, collect the solution in a properly labeled waste container and arrange for pickup by your institution's hazardous waste management service.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for Handling H-Ile-OtBu.HCl
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling L-Isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl). The following procedures for personal protective equipment, operational handling, and disposal are critical for ensuring laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent contact with skin and eyes, and to avoid inhalation of dust particles.[1][2][3] The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must have side shields. Goggles are also a suitable alternative.[1][2] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves. Inspect for integrity before each use. |
| Body Protection | Lab Coat | Long-sleeved to protect skin and personal clothing. |
| Respiratory | Dust Respirator | Recommended when handling the powder outside of a ventilated enclosure to prevent inhalation of dust. |
Operational Plan
Handling:
-
Ventilation: Use in a well-ventilated area. Employ process enclosures or local exhaust ventilation to control airborne levels of dust.
-
Hygiene: Wash hands thoroughly after handling the compound and before eating, drinking, or smoking. Avoid breathing dust.
-
Ignition Sources: Keep away from heat and sources of ignition.
Storage:
-
Temperature: Store in a freezer.
-
Container: Keep the container tightly closed.
Quantitative Data Summary
| Parameter | Value |
| Storage Temperature | Freezer |
Spill and Disposal Plan
Spill Response:
-
Small Spills: Carefully use appropriate tools to collect the spilled solid and place it in a designated waste disposal container.
-
Large Spills: Use a shovel to place the spilled material into a convenient waste disposal container.
-
General Precautions: Avoid generating dust during cleanup. Ensure adequate ventilation. Wear appropriate PPE during spill response.
Disposal:
-
Waste material and contaminated packaging must be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
